Vatalanib Succinate
Description
This compound is the succinate salt of vatalanib, an anilinophthalazine derivative, with antineoplastic activity. Vatalanib binds to and inhibits the protein kinase domain of vascular endothelial growth factor receptors 1 and 2; both receptor tyrosine kinases are involved in angiogenesis. This agent also binds to and inhibits related receptor tyrosine kinases, including platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.
See also: Vatalanib (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDWLPRYLVPDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175445 | |
| Record name | Vatalanib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212142-18-2 | |
| Record name | Vatalanib succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212142-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vatalanib succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212142182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vatalanib succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chloranilino)-4-(4-pyridylmethyl)-phthalazin, Succinat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VATALANIB SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5FUB77031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vatalanib Succinate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] This technical guide provides an in-depth exploration of the mechanism of action of Vatalanib succinate, detailing its molecular targets, downstream cellular effects, and the experimental basis for these findings.
Core Mechanism: Inhibition of VEGFR Tyrosine Kinases
Vatalanib exerts its anti-angiogenic effects by selectively binding to the intracellular tyrosine kinase domains of all known VEGFRs (VEGFR-1, -2, and -3), thereby inhibiting their activation by VEGF.[2] This blockade of VEGFR signaling is central to its mechanism of action. Of the VEGFR family, Vatalanib is most selective for VEGFR-2 (also known as KDR), the primary mediator of the mitogenic, chemotactic, and survival signals of VEGF in endothelial cells.[1][3]
The inhibition of VEGFR autophosphorylation by Vatalanib disrupts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[4] This ultimately leads to a reduction in tumor vascularization, thereby depriving the tumor of essential nutrients and oxygen required for its growth and dissemination.[5] Preclinical studies in various cancer models have demonstrated that Vatalanib treatment leads to decreased microvessel density within tumors.[6]
Signaling Pathway Inhibition
The binding of VEGF to its receptor triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. Vatalanib, by blocking the initial autophosphorylation step, effectively shuts down these signaling cascades.
Quantitative Inhibition Profile
Vatalanib has been characterized by its half-maximal inhibitory concentration (IC50) against a panel of protein kinases. This data, summarized in the table below, highlights its potency and selectivity.
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37[3][4][7] |
| VEGFR-1 (Flt-1) | 77[4] |
| VEGFR-3 (Flt-4) | 660[4] |
| PDGFR-β | 580[3][4][7] |
| c-Kit | 730[3][4][7] |
| c-Fms | 1400[4] |
| Flk | 270[4][7] |
| Data compiled from multiple sources.[3][4][7] |
Broader Kinase Inhibition Profile
While Vatalanib is most potent against VEGFRs, it also exhibits inhibitory activity against other related receptor tyrosine kinases, including the platelet-derived growth factor receptor beta (PDGFR-β), c-Kit, and c-Fms.[4][8] The inhibition of these kinases may contribute to its overall anti-tumor activity. For instance, the blockade of PDGFR signaling can impact pericyte function, which is important for blood vessel maturation and stability.
Experimental Methodologies
The inhibitory activity of Vatalanib has been determined through various in vitro and in vivo experimental protocols.
In Vitro Kinase Assays
The IC50 values for Vatalanib against various kinases were determined using in vitro kinase assays.[3] A common method involves the following steps:
Protocol:
-
Preparation: Recombinant kinase domains (e.g., GST-fused VEGFR-2) are expressed and purified.[3]
-
Reaction Mixture: The kinase, a phosphate acceptor substrate (like poly-(Glu:Tyr 4:1) peptide), and γ-[33P]ATP as the phosphate donor are combined in a 96-well plate.[3]
-
Inhibition: Vatalanib at various concentrations is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free γ-[33P]ATP, often using a filter binding assay.
-
Quantification: The amount of incorporated radiolabel in the substrate is measured using a scintillation counter.
-
IC50 Determination: The concentration of Vatalanib that inhibits 50% of the kinase activity is calculated.
Cellular Assays
The effects of Vatalanib on endothelial cell function were assessed using cellular assays.
Endothelial Cell Proliferation Assay (BrdU Incorporation):
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[3]
-
Stimulation: Cells are treated with a growth factor such as VEGF in the presence or absence of varying concentrations of Vatalanib.[3]
-
BrdU Labeling: After a 24-hour incubation, a BrdU (bromodeoxyuridine) labeling solution is added. BrdU is incorporated into the DNA of proliferating cells.[3]
-
Detection: Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. The bound antibody is detected using a substrate that produces a colored product.[3]
-
Quantification: The amount of colored product, which is proportional to the level of cell proliferation, is measured spectrophotometrically.[3]
Vatalanib demonstrated an IC50 of 7.1 nM for the inhibition of VEGF-induced thymidine incorporation in HUVECs.[7]
In Vivo Angiogenesis and Tumor Growth Models
The in vivo efficacy of Vatalanib has been evaluated in various animal models.
Growth Factor Implant Model: This model assesses the ability of a compound to inhibit angiogenesis induced by a specific growth factor. Vatalanib has been shown to dose-dependently inhibit the angiogenic response to VEGF and PDGF in this type of model.[3][4]
Tumor Xenograft Models: Human tumor cells (e.g., colon, prostate, epithelial carcinomas) are implanted subcutaneously into immunocompromised mice.[3] Once tumors are established, mice are treated with oral doses of Vatalanib (typically in the range of 25-100 mg/kg/day).[3][7] Tumor growth and metastasis are monitored over time. Vatalanib has been shown to inhibit the growth and metastasis of several human carcinomas in nude mice.[3][7]
Clinical Development and Applications
Vatalanib has been investigated in numerous clinical trials for the treatment of various solid tumors, including colorectal cancer, non-small cell lung cancer, and glioblastoma.[2][9][10] While some trials did not meet their primary endpoints, subgroup analyses have suggested potential clinical benefit in certain patient populations.[10] The oral administration of Vatalanib offers a convenient dosing regimen for patients.[6]
Conclusion
This compound is a potent, orally active inhibitor of VEGFR tyrosine kinases, with additional activity against other related RTKs. Its primary mechanism of action involves the blockade of VEGF-mediated signaling in endothelial cells, leading to the inhibition of angiogenesis. This well-characterized mechanism, supported by extensive preclinical and clinical data, establishes Vatalanib as a significant molecule in the field of anti-angiogenic cancer therapy. Further research may focus on identifying predictive biomarkers to better select patients who are most likely to benefit from Vatalanib treatment.[10]
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib Succinate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, small-molecule protein kinase inhibitor designed to inhibit angiogenesis, a critical process in tumor growth and metastasis.[1] It selectively targets the tyrosine kinase domains of all known Vascular Endothelial Growth Factor (VEGF) receptors, as well as the Platelet-Derived Growth Factor (PDGF) receptor and c-Kit.[2][3][4] This guide provides an in-depth review of the pharmacodynamic and pharmacokinetic properties of Vatalanib, summarizing key data from preclinical and clinical investigations. It includes detailed experimental protocols, quantitative data tables, and visualizations of its mechanism of action and relevant experimental workflows.
Pharmacodynamics (PD)
The pharmacodynamic effects of Vatalanib are rooted in its potent inhibition of key receptor tyrosine kinases (RTKs) that drive tumor angiogenesis.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of VEGFRs, PDGFR-β, and c-Kit.[1][2] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] The ultimate result is the inhibition of new blood vessel formation, which helps to suppress tumor growth and metastasis.[1][2]
In Vitro and In Vivo Activity
Vatalanib has demonstrated potent and selective inhibition of target kinases in cell-free assays and functional inhibition of endothelial cell responses in culture. Preclinical animal models have confirmed its anti-angiogenic and anti-tumor activity in vivo.
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| VEGFR-2 (KDR) | 37 | [5][6] |
| VEGFR-1 (Flt-1) | 77 | [6][7] |
| VEGFR-3 (Flt-4) | 660 | [7] |
| PDGFR-β | 580 | [5][7] |
| c-Kit | 730 | [5][7] |
| c-Fms | 1400 | [7] |
| Functional Assay |
| VEGF-induced HUVEC Proliferation | 7.1 |[5][6] |
In vivo, once-daily oral administration of Vatalanib at doses of 25-100 mg/kg led to dose-dependent inhibition of angiogenesis and suppressed the growth of several human carcinoma xenografts in nude mice.[5][7] This anti-tumor activity was correlated with a decrease in tumor microvessel density.[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. Below are protocols for key assays used to characterize Vatalanib's activity.
Protocol: In Vitro VEGF Receptor Tyrosine Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Preparation : Recombinant GST-fused kinase domains (e.g., VEGFR-2) are expressed in baculovirus and purified.
-
Reaction Mixture : The kinase is incubated in a 96-well plate with a reaction buffer containing 20 mM Tris-HCl (pH 7.5), MnCl₂, MgCl₂, 1 mM DTT, and a poly-(Glu:Tyr 4:1) peptide substrate.
-
Compound Addition : Vatalanib or a vehicle control is added to the wells at various concentrations.
-
Initiation : The phosphorylation reaction is initiated by adding ATP mixed with γ-[³³P]ATP as a phosphate donor. The plate is incubated for 10 minutes at room temperature.
-
Termination : The reaction is stopped by adding 250 mM EDTA.
-
Quantification : An aliquot from each well is transferred to an Immobilon-polyvinylidene difluoride membrane. The membrane is washed with 0.5% H₃PO₄ to remove unincorporated γ-[³³P]ATP, dried, and a scintillation cocktail is added. The amount of incorporated radiolabel, corresponding to kinase activity, is measured using a scintillation counter.
-
Analysis : IC₅₀ values are calculated by linear regression analysis of the percentage of inhibition versus drug concentration.[5]
Protocol: Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the functional consequence of kinase inhibition on endothelial cell proliferation.
-
Cell Seeding : Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.
-
Starvation : The growth medium is replaced with a basal medium containing low serum (1.5% FCS) to synchronize the cells.
-
Stimulation & Inhibition : After 24 hours, the medium is replaced with the low-serum medium containing a growth factor (e.g., 50 ng/mL VEGF) in the presence or absence of varying concentrations of Vatalanib.
-
BrdU Labeling : After another 24-hour incubation, a BrdU (Bromodeoxyuridine) labeling solution is added to each well. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.
-
Detection : After a final 24-hour incubation, cells are fixed, and the incorporated BrdU is detected using a peroxidase-labeled anti-BrdU antibody.
-
Quantification : A substrate (3,3′5,5′-tetramethylbenzidine) is added, which produces a colored product. The intensity of the color, which is proportional to the amount of BrdU incorporated, is quantified spectrophotometrically at 450 nm.[5]
Pharmacokinetics (PK)
The pharmacokinetic profile of Vatalanib is characterized by rapid oral absorption and extensive metabolism, which includes a clinically significant autoinduction phenomenon.
Absorption, Distribution, Metabolism, and Elimination (ADME)
-
Absorption : Vatalanib is rapidly absorbed following oral administration, with median time to peak plasma concentration (Tₘₐₓ) occurring approximately 1.5 to 2 hours post-dose.[9][10]
-
Distribution : It is highly bound (~98%) to plasma proteins, primarily alpha-1-acid glycoprotein.[9]
-
Metabolism : The drug undergoes extensive hepatic clearance, mainly through oxidative metabolism.[2][10] The primary enzyme responsible is CYP3A4, with minor contributions from CYP1A2 and CYP2D6.[9] This metabolism results in two major, but pharmacologically inactive, metabolites.[2][10]
-
Autoinduction : A key characteristic of Vatalanib is the induction of its own metabolism. After repeated dosing, systemic exposure (AUC) decreases by approximately 50-58% between Day 1 and Day 7, after which exposure levels stabilize.[9] This corresponds to a 2.3-fold increase in apparent oral clearance (CL/F) from the first dose to steady state.[9][11]
-
Elimination : Vatalanib and its metabolites are eliminated primarily through the biliary-fecal route (42-74% of a radiolabeled dose recovered in feces), with a smaller portion excreted in the urine (13-29%).[10] The terminal elimination half-life (t½) of the parent drug is approximately 4 to 6 hours.[9][10]
Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters from clinical studies in cancer patients.
Table 2: Single and Multiple Dose Pharmacokinetic Parameters of Vatalanib in Humans
| Parameter | Value (Mean ± SD or Median) | Dosing Condition | Reference(s) |
|---|---|---|---|
| Tₘₐₓ (h) | 1.5 - 2.0 | Single & Multiple Oral Dose | [9][10] |
| Cₘₐₓ (µM) | 15.8 ± 9.5 | Single 1000 mg oral dose | [10] |
| t½ (h) | 4.6 ± 1.1 | Single 1000 mg oral dose | [10] |
| CL/F (L/h) Pre-induction | 24.1 (Range: 9.6–45.5) | Day 1 (Population PK) | [9][11] |
| CL/F (L/h) Post-induction | 54.9 (Range: 39.8–75.6) | Steady State (Population PK) |[9][11] |
Table 3: Population Pharmacokinetic Model Results in MDS Patients
| Parameter | Description | Population Mean Value | Reference(s) |
|---|---|---|---|
| Pre-induction CL/F | Apparent oral clearance before autoinduction | 24.1 L/h | [9] |
| Post-induction CL/F | Apparent oral clearance at steady state | 54.9 L/h | [9] |
| Fold Increase in CL/F | Magnitude of autoinduction | 2.3-fold | [9] |
| Absorption | Modelled as a one-compartment model with lagged first-order absorption | N/A |[9] |
Drug Interactions
Vatalanib's metabolism via CYP3A4 makes it susceptible to drug-drug interactions. Co-administration with potent CYP3A4 inducers, such as certain enzyme-inducing antiepileptic drugs (EIAEDs), significantly decreases plasma exposure of Vatalanib.[12][13] Additionally, Vatalanib has been shown to increase the clearance of paclitaxel, indicating an induction effect on enzymes responsible for paclitaxel's metabolism.[14]
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
The therapeutic effect of Vatalanib is dependent on maintaining plasma concentrations sufficient to inhibit the target kinases in the tumor microenvironment. The complex PK profile, particularly the autoinduction, presents a challenge for maintaining consistent therapeutic exposure. Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been used as a non-invasive pharmacodynamic tool to assess the biological activity of Vatalanib, helping to define doses that effectively reduce tumor blood flow and vascular permeability.[8][15]
Conclusion
Vatalanib Succinate is a potent, orally active, multi-targeted inhibitor of VEGFR, PDGFR, and c-Kit. Its pharmacodynamic profile is well-characterized, demonstrating effective inhibition of angiogenesis in preclinical models. The pharmacokinetic profile is complex, defined by rapid absorption, extensive metabolism, and significant autoinduction of its own clearance, which results in a substantial decrease in drug exposure after the first week of treatment. This autoinduction phenomenon and interactions with co-administered drugs are critical considerations in its clinical development and dosing schedule optimization. While Vatalanib showed signs of clinical activity in early phase trials, it ultimately did not meet primary endpoints in pivotal Phase III studies for indications such as colorectal cancer.[15] The data summarized herein provide a comprehensive technical foundation for understanding the pharmacological properties of this anti-angiogenic agent.
References
- 1. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I dose escalation and pharmacokinetic study of vatalanib (PTK787/ZK 222584) in combination with paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Antitumor Activity of Vatalanib Succinate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical data for Vatalanib (also known as PTK787 or ZK 222584), an orally bioavailable angiogenesis inhibitor. Vatalanib targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and neovascularization, positioning it as a significant agent in cancer research. This guide synthesizes key findings on its mechanism of action, in vitro potency, and in vivo efficacy, presenting data in a structured format to facilitate analysis and future research.
Mechanism of Action
Vatalanib is a potent inhibitor of all known Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (VEGFR-1, -2, and -3).[1][2][3] It functions as a competitive inhibitor at the ATP-binding site of the kinase domain, effectively blocking VEGF-stimulated receptor autophosphorylation and downstream signaling.[2] This inhibition prevents endothelial cell proliferation, migration, and survival, which are critical processes for angiogenesis.[4]
Beyond VEGFRs, Vatalanib also demonstrates inhibitory activity against other related RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms, albeit at higher concentrations.[4][5][6][7] This multi-targeted profile allows Vatalanib to interfere with various signaling pathways that contribute to tumor progression and metastasis.
Signaling Pathway Inhibition
The diagram below illustrates the primary mechanism of Vatalanib in blocking the VEGF signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative preclinical data for Vatalanib, including its inhibitory potency against various kinases and its efficacy in cellular and animal models.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | Assay Type | IC50 Value (nM) | Reference(s) |
| VEGFR-2 (KDR) | Cell-free | 37 | [4][5] |
| VEGFR-1 (Flt-1) | Cell-free | 77 | [4] |
| VEGFR-3 (Flt-4) | Cell-free | 660 | [4] |
| PDGFR-β | Cell-free | 580 | [4][5] |
| c-Kit | Cell-free | 730 | [4][5] |
| Flk | Cell-free | 270 | [4] |
| c-Fms | Cell-free | 1400 | [4] |
Table 2: Cellular Activity
| Cell Type / Assay | Endpoint | IC50 / LC50 Value | Reference(s) |
| HUVECs | VEGF-induced proliferation | IC50: 7.1 nM | [5] |
| Primary CLL Cells | Apoptosis Induction | LC50: 48.4 µM | [8] |
Table 3: In Vivo Antitumor Efficacy
| Tumor Model | Host | Dosing | Outcome | Reference(s) |
| Human Carcinoma Xenografts | Nude Mice | 25-100 mg/kg/day (p.o.) | Dose-dependent inhibition of tumor growth and metastases | [4][5] |
| CLL-like Xenograft (JVM3) | Nude Mice | 100 mg/kg/day (p.o.) for 21 days | 76% tumor growth inhibition; complete eradication in 2/10 mice | [8] |
| Gastric Cancer Xenograft | Nude Mice | 100 mg/kg/day (p.o.) with Everolimus | Reduced tumor size by ~50% vs. Everolimus alone | [9][10] |
| Glioma (C6 cells) | Rat | Not specified | Tumor regression and increased necrosis | [11] |
| Glioma (U251 cells) | Mouse | 50 mg/kg/day (p.o.) with HET0016 | Significantly lower cell proliferation vs. other groups | [12] |
Table 4: Pharmacokinetic Parameters
| Species | Dose | Parameter | Value | Reference(s) |
| Mouse | 50 mg/kg (p.o.) | Plasma Concentration | > 1 µM for over 8 hours | [4] |
| Human | 1000 mg (p.o.) | Cmax | 15.8 ± 9.5 µM | [13] |
| Human | 1000 mg (p.o.) | Tmax | 1.5 - 2 hours | [13] |
| Human | Not specified | Elimination Half-life | 4.6 - 6 hours | [1][11][13] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core experimental protocols used to evaluate Vatalanib.
In Vitro Kinase Assay (Filter Binding)
This assay quantifies the ability of Vatalanib to inhibit the enzymatic activity of isolated receptor tyrosine kinases.
Methodology:
-
Recombinant GST-fused kinase domains are added to 96-well filter plates.[5]
-
Vatalanib is added at a range of concentrations.
-
The kinase reaction is initiated by adding the phosphate donor, γ-[³³P]ATP, and a peptide substrate (e.g., poly-(Glu:Tyr 4:1)).[5]
-
Following incubation, the plates are washed to remove unincorporated γ-[³³P]ATP.
-
The amount of ³³P incorporated into the substrate is quantified using scintillation counting.[5]
-
The percentage of inhibition is calculated relative to a no-drug control, and IC50 values are determined by linear regression analysis.[5]
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This cell-based assay measures Vatalanib's effect on the proliferation of endothelial cells in response to growth factors like VEGF.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and incubated for 24 hours.[5]
-
The growth medium is replaced with basal medium containing a growth factor (e.g., 50 ng/mL VEGF) and varying concentrations of Vatalanib.[5]
-
After a 24-hour incubation, a BrdU (bromodeoxyuridine) labeling solution is added.[5]
-
Cells are incubated for an additional 24 hours, during which proliferating cells incorporate BrdU into their DNA.
-
Cells are then fixed, and a peroxidase-labeled anti-BrdU antibody is added.[5]
-
A colorimetric substrate (TMB) is used to detect the bound antibody, and the reaction product is quantified spectrophotometrically at 450 nm.[5]
In Vivo Tumor Xenograft Studies
Xenograft models are fundamental for assessing the antitumor efficacy of a compound in a living system.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., A431 epithelial carcinoma, HT-29 colon carcinoma, U251 glioma) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[5][12]
-
Tumor Growth: Tumors are allowed to establish and grow to a predetermined size.
-
Treatment: Mice are randomized into control (vehicle) and treatment groups. Vatalanib is typically administered once daily via oral gavage (p.o.) at doses ranging from 25 to 100 mg/kg.[5][8]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density or proliferation markers (e.g., Ki-67).[10][12]
Conclusion
The preclinical data for Vatalanib Succinate demonstrate its potent and selective inhibition of VEGFR tyrosine kinases, leading to significant anti-angiogenic and antitumor effects. It effectively blocks endothelial cell proliferation in vitro at nanomolar concentrations and shows robust, dose-dependent tumor growth inhibition across a variety of in vivo cancer models, including glioma, colorectal, and hematologic malignancies.[5][8][11] Its oral bioavailability and defined pharmacokinetic profile further support its clinical development. The combination of Vatalanib with other agents, such as mTOR inhibitors, has shown the potential for synergistic antitumor activity, suggesting promising future therapeutic strategies.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Open Label Study of the oral VEGF-Receptor inhibitor PTK787/ZK222584 (Vatalanib) in Adult Patients with Refractory or Relapsed Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
- 11. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of vatalanib and a 20-HETE synthesis inhibitor results in decreased tumor growth in an animal model of human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib Succinate: A Deep Dive into its Impact on Signal Transduction Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vatalanib (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] As an anilinophthalazine derivative, it represents a significant area of investigation in oncology, primarily for its anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[2][3] Vatalanib exerts its effects by targeting key signaling pathways that drive these processes. This guide provides a comprehensive overview of Vatalanib's mechanism of action, its effects on specific signal transduction pathways, quantitative data on its inhibitory activity, and detailed experimental protocols used to characterize its function.
Core Mechanism of Action
Vatalanib's primary mechanism of action is the inhibition of vascular endothelial growth factor receptors (VEGFRs), which are crucial mediators of angiogenesis.[1][4][5] It selectively targets the intracellular tyrosine kinase domains of all three VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2][4] By competing with ATP for binding to the kinase domain, Vatalanib prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[6] This blockade effectively inhibits VEGF-induced endothelial cell proliferation, migration, and survival.[6][7]
Beyond the VEGFR family, Vatalanib also demonstrates inhibitory activity against other related RTKs, including the platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-Kit), and colony-stimulating factor 1 receptor (c-Fms).[1][3] This multi-targeted profile allows Vatalanib to disrupt various oncogenic signaling pathways simultaneously, contributing to its broad anti-tumor potential.
Signal Transduction Pathways Modulated by Vatalanib
The VEGFR Signaling Axis
The binding of VEGF ligands to their receptors on endothelial cells initiates a signaling cascade that is central to angiogenesis. Vatalanib's primary therapeutic effect stems from its potent inhibition of this pathway.
-
VEGFR-2 (KDR) Pathway: Activation of VEGFR-2 is the most critical step for VEGF-driven angiogenesis. Upon inhibition by Vatalanib, downstream pathways such as the MAPK/ERK pathway (regulating proliferation) and the PI3K/Akt pathway (promoting survival) are suppressed.
Caption: Vatalanib inhibits VEGFR-2 signaling, blocking downstream pro-survival and proliferative pathways.
The PDGFR Signaling Axis
PDGF and its receptor play crucial roles in the proliferation and migration of pericytes, which are essential for stabilizing newly formed blood vessels. By inhibiting PDGFR, Vatalanib can destabilize the tumor vasculature, further enhancing its anti-angiogenic effect.
Caption: Vatalanib blocks PDGFR signaling, disrupting pericyte function and vessel stability.
The c-Kit Signaling Axis
The c-Kit receptor is implicated in the pathogenesis of various malignancies, most notably gastrointestinal stromal tumors (GISTs). Vatalanib's ability to inhibit c-Kit provides a direct anti-tumor effect in cancers where this pathway is a key driver of growth and survival.[5]
Caption: Vatalanib inhibits the c-Kit receptor, directly suppressing tumor cell growth and survival.
Quantitative Data on Kinase Inhibition
The inhibitory potency of Vatalanib against various tyrosine kinases has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's efficacy against its molecular targets.
| Target Kinase | Alias | IC50 (nM) | Reference(s) |
| VEGFR-2 | KDR | 37 | [6][7] |
| VEGFR-1 | Flt-1 | 77 | [6] |
| VEGFR-3 | Flt-4 | 660 | [6] |
| PDGFR-β | 580 | [6] | |
| c-Kit | Stem cell factor receptor | 730 | [6] |
| c-Fms | CSF-1R | 1400 | [6] |
Experimental Protocols
The characterization of Vatalanib's activity relies on standardized in vitro and in vivo experimental models.
In Vitro Kinase Assay (Filter Binding Assay)
This assay quantifies the ability of Vatalanib to inhibit the enzymatic activity of purified kinase domains.
-
Objective: To determine the IC50 of Vatalanib against specific receptor tyrosine kinases.
-
Methodology:
-
Preparation: Recombinant GST-fused kinase domains of the target receptors (e.g., VEGFR-2) are expressed in a baculovirus system and purified using glutathione-Sepharose.[7]
-
Reaction Setup: Assays are performed in 96-well plates.[7] Each well contains the purified kinase domain, a generic peptide substrate (e.g., poly-(Glu:Tyr 4:1)), and varying concentrations of Vatalanib.[7]
-
Kinase Reaction: The reaction is initiated by adding γ-[³³P]ATP, which serves as the phosphate donor.[7] The kinase transfers the radiolabeled phosphate to the peptide substrate.
-
Detection: The reaction mixture is transferred to a filter membrane that binds the peptide substrate. Unincorporated ATP is washed away. The amount of radioactivity on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
Analysis: The percentage of inhibition is calculated for each Vatalanib concentration relative to a no-drug control. The IC50 value is determined by plotting inhibition versus concentration.
-
Cell-Based Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the functional impact of Vatalanib on endothelial cell proliferation in response to growth factors.
-
Objective: To measure Vatalanib's ability to inhibit VEGF-induced proliferation of endothelial cells.
-
Methodology:
-
Cell Culture: Subconfluent Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates coated with 1.5% gelatin and incubated for 24 hours.[7]
-
Treatment: The growth medium is replaced with a basal medium containing a low serum concentration (1.5% FCS).[7] Cells are stimulated with a constant concentration of VEGF (e.g., 50 ng/mL) in the presence of various concentrations of Vatalanib.[7] Control wells without growth factor or Vatalanib are included.
-
BrdU Labeling: After 24 hours of incubation, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to each well.[7] Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Detection: After another 24-hour incubation, cells are fixed, and the DNA is denatured. A peroxidase-labeled anti-BrdUrd antibody is added, which binds to the incorporated BrdU.[7]
-
Quantification: A substrate (3,3′5,5′-tetramethylbenzidine) is added, which is converted by the peroxidase into a colored product.[7] The intensity of the color, which is proportional to the amount of BrdU incorporation, is quantified spectrophotometrically at 450 nm.[7]
-
Caption: Workflow for the HUVEC proliferation assay using BrdU incorporation.
Clinical Development and Applications
Vatalanib has been investigated in numerous clinical trials for a variety of solid tumors, including metastatic colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and pancreatic cancer.[3][4][8] It has been studied as a monotherapy and in combination with standard chemotherapy and other targeted agents.[4][9]
-
Colorectal Cancer: Phase III trials (CONFIRM-1 and CONFIRM-2) investigated Vatalanib in combination with FOLFOX chemotherapy. While the primary endpoints were not met in the overall population, subgroup analyses suggested potential benefits in patients with high baseline lactate dehydrogenase (LDH) levels.[10]
-
Glioblastoma: In a Phase I trial for newly diagnosed glioblastoma, Vatalanib was administered with standard radiation and temozolomide and was found to be well-tolerated.[8] The study also showed that Vatalanib modulated circulating biomarkers related to angiogenesis.[8]
-
Pancreatic Cancer: A Phase II study evaluated Vatalanib in patients with advanced pancreatic adenocarcinoma after first-line gemcitabine therapy, showing the drug was well-tolerated and resulted in a favorable 6-month survival rate compared to historical controls.[3]
-
Myelodysplastic Syndromes (MDS): A Phase II study showed that Vatalanib induced improvements in blood counts in a small subset of MDS patients, though side effects limited its clinical applicability.[2]
Conclusion
Vatalanib Succinate is a multi-targeted tyrosine kinase inhibitor that potently disrupts key signal transduction pathways essential for tumor angiogenesis and growth. Its primary activity against the VEGFR family, supplemented by its inhibition of PDGFR and c-Kit, provides a robust mechanism for suppressing tumor progression. While extensive clinical trials have yielded mixed results, the study of Vatalanib has provided valuable insights into the complexities of anti-angiogenic therapy. The detailed understanding of its molecular interactions and the development of specific biomarker strategies, such as monitoring LDH levels or circulating angiogenic factors, remain critical for identifying patient populations most likely to benefit from this class of therapeutic agents. Further research may focus on novel combination strategies and optimized dosing schedules to harness the full potential of Vatalanib in oncology.
References
- 1. Facebook [cancer.gov]
- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vatalanib (PTK787) | GIST Support International [gistsupport.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vatalanib: the clinical development of a tyrosine kinase inhibitor of angiogenesis in solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Vatalanib Succinate: A Technical Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vatalanib succinate (formerly known as PTK787/ZK 222584) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets the vascular endothelial growth factor receptors (VEGFRs), key mediators of angiogenesis, a critical process in tumor growth and metastasis.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the kinase activity of multiple receptor tyrosine kinases involved in oncogenesis and angiogenesis. Its primary targets are the VEGFRs, but it also shows activity against platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms.[1][3]
Inhibition of VEGFR Signaling
Vatalanib binds to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) that tumors rely on for growth and dissemination.[4][5]
The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition by Vatalanib.
Caption: Simplified VEGFR signaling pathway and Vatalanib's point of inhibition.
In Vitro Studies
A variety of in vitro assays have been employed to characterize the biological activity of this compound. These studies have consistently demonstrated its potent anti-angiogenic effects at the cellular level.
Kinase Inhibition Assays
The inhibitory activity of Vatalanib against a panel of tyrosine kinases has been quantified using cell-free kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| KDR (VEGFR-2) | 37[4][6] |
| Flt-1 (VEGFR-1) | 77[4] |
| Flt-4 (VEGFR-3) | 660[4] |
| PDGFR-β | 580[4] |
| c-Kit | 730[4] |
| c-Fms | 1400[4] |
| Flk | 270[4] |
| Table 1: Inhibitory activity of Vatalanib against various tyrosine kinases. |
Endothelial Cell Proliferation Assay
Vatalanib has been shown to inhibit VEGF-induced endothelial cell proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium.
-
Starvation: After 24 hours, the growth medium is replaced with basal medium containing 1.5% Fetal Calf Serum (FCS) for a further 24 hours.
-
Treatment: Cells are then treated with varying concentrations of this compound in the presence of a constant concentration of VEGF (e.g., 50 ng/mL). Control wells without growth factor are also included.
-
BrdU Labeling: After 24 hours of incubation with the compound, a BrdU labeling solution is added to each well.
-
Incubation and Detection: The plates are incubated for an additional 24 hours. Subsequently, the cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added. The amount of incorporated BrdU is quantified by measuring the absorbance at 450 nm after the addition of a substrate.
Endothelial Cell Tube Formation Assay
The ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells is a key indicator of its anti-angiogenic potential.
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound.
-
Incubation: The plate is incubated at 37°C for a period that allows for tube formation in the control wells (typically 4-18 hours).
-
Analysis: The formation of tubular networks is observed and quantified by microscopy. Parameters such as the number of branch points and total tube length are measured. Vatalanib has been shown to abolish endothelial cell tube formation.[7]
Apoptosis Assays
While Vatalanib is not directly cytotoxic to cells that do not express its target receptors, it can induce apoptosis in endothelial cells and some tumor cells.
-
Cell Treatment: Target cells are treated with this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
In Vivo Studies
In vivo studies in animal models have been crucial in demonstrating the anti-tumor efficacy of this compound.
Tumor Xenograft Models
Vatalanib has been shown to inhibit tumor growth in various human tumor xenograft models in nude mice.
-
Cell Implantation: Human tumor cells (e.g., colon, prostate, or epithelial carcinomas) are injected subcutaneously into the flank of nude mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. This compound is administered orally, typically once daily, at doses ranging from 25-100 mg/kg.[4][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis such as immunohistochemistry for microvessel density.
The following workflow illustrates the typical process of an in vivo xenograft study.
Caption: A typical workflow for an in vivo tumor xenograft study.
Pharmacokinetic Profile
Pharmacokinetic studies have shown that after oral administration of 50 mg/kg to mice, plasma concentrations of Vatalanib remain above 1 μM for over 8 hours.[4]
Signaling Pathway Analysis
The inhibitory effect of Vatalanib on VEGFR phosphorylation and downstream signaling can be assessed by techniques such as Western blotting.
Western Blotting for VEGFR Phosphorylation
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are serum-starved and then pre-treated with this compound before stimulation with VEGF.
-
Cell Lysis: Cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane can be stripped and re-probed for total VEGFR-2 as a loading control.
Conclusion
The comprehensive in vitro and in vivo data presented in this guide underscore the potent anti-angiogenic and anti-tumor activities of this compound. Its mechanism of action, centered on the inhibition of VEGFR and other key tyrosine kinases, provides a strong rationale for its investigation in various oncological indications. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working on the preclinical and clinical evaluation of Vatalanib and other anti-angiogenic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. VEGF signaling pathway | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
Methodological & Application
Vatalanib Succinate: Application Notes for In Vivo Dosing and Administration in Mice
For Research Use Only
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases.[1][2] It primarily targets all known Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR-1, -2, and -3), which are crucial mediators of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][3] Additionally, Vatalanib inhibits the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms at higher concentrations.[1][4] Its ability to block these signaling pathways makes it a valuable tool in preclinical cancer research for studying the effects of anti-angiogenic therapies. These application notes provide detailed protocols and summarized data for the in vivo administration of Vatalanib Succinate in mouse models.
Mechanism of Action
Vatalanib exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting ATP binding to the tyrosine kinase domain of multiple receptors. Its highest selectivity is for VEGFR-2 (KDR), with an IC50 of 37 nM.[5][6] By blocking VEGFR signaling, Vatalanib inhibits VEGF-induced endothelial cell proliferation, migration, and survival.[5][7] The inhibition of PDGFR-β and c-Kit further contributes to its anti-tumor activity.[7] This dual action on both the tumor vasculature and potentially the tumor cells themselves makes it an effective agent in various preclinical models.[7][8]
In Vivo Dosing and Efficacy Data Summary
Vatalanib has been demonstrated to be effective and well-tolerated in a variety of murine tumor models when administered orally. The typical dosage ranges from 25 to 100 mg/kg, administered once daily.[5][6]
| Mouse Model | Tumor Type | Dose (mg/kg) | Route | Frequency | Vehicle | Key Outcomes & Efficacy | Reference |
| BALB/c | Murine Renal Cell Carcinoma (RENCA) | 50 | p.o. | Once Daily | Distilled Water | 24% inhibition of primary tumor growth after 21 days; increased tumor vessel diameter. | [9] |
| BALB/c | Murine Renal Cell Carcinoma (RENCA) | 50 | p.o. | Once Daily | Not Specified | 67% decrease in primary tumor volume after 21 days; 78% reduction in lung metastases; significant decrease in tumor vessel density. | [10][11] |
| Nude Mice | Human Carcinoma Xenografts (various) | 25-100 | p.o. | Once Daily | Not Specified | Dose-dependent inhibition of tumor growth and metastases. | [5][6] |
| Nude Mice | CLL-like Xenograft (JVM3 cells) | 100 | p.o. (gavage) | Once Daily | Not Specified | 76% inhibition of tumor growth after 21 days; complete tumor eradication in 2 of 10 mice. | [12] |
| Nude Mice | Gastric Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Combination with everolimus reduced tumor size by ~50% compared to everolimus alone. | [3][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol provides two options for preparing a Vatalanib dosing solution. The choice of vehicle may depend on the specific experimental requirements and compound solubility.
Option A: Corn Oil Suspension [5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of Vatalanib in DMSO (e.g., 80 mg/mL). Ensure the powder is fully dissolved.
-
In a sterile tube, add the required volume of corn oil.
-
Add the Vatalanib/DMSO stock solution to the corn oil to achieve the final desired concentration. For example, to prepare 1 mL of a 4 mg/mL dosing solution (for a 10 mL/kg dose volume to deliver 40 mg/kg), add 50 µL of the 80 mg/mL stock to 950 µL of corn oil.
-
Vortex the mixture thoroughly immediately before each use to ensure a uniform suspension.
-
Note: The mixed solution should be used immediately for optimal results.[5]
Option B: Aqueous Formulation [5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween® 80
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a concentrated stock solution of Vatalanib in DMSO (e.g., 80 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Vortex thoroughly. This formulation results in a solution with the vehicle composition of 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% ddH₂O.
-
Note: This mixed solution should be used immediately for optimal results.[5]
Protocol 2: Oral Gavage Administration in Mice
Proper technique is critical to minimize stress and prevent injury to the animal.
Materials:
-
Prepared Vatalanib dosing solution
-
Appropriately sized gavage needle (feeding needle) for the mouse (typically 20-22 gauge with a flexible tube or a straight needle with a ball tip).
-
Syringe (1 mL)
-
Personal Protective Equipment (gloves, lab coat, eye protection)
Procedure:
-
Restraint: Firmly restrain the mouse using a proper manual grip, ensuring immobilization of the head and neck. The head and body should be aligned vertically to straighten the path to the esophagus.[13]
-
Measure Insertion Depth: Before the first administration, measure the correct insertion depth by placing the gavage needle alongside the mouse, with the tip at the last rib. Note the point on the needle that aligns with the mouse's incisors. This is the maximum safe insertion depth.[13]
-
Fill Syringe: Draw the precise volume of the Vatalanib solution into the syringe. The typical gavage volume for a mouse is up to 10 mL/kg.[14]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars), passing it over the tongue towards the pharynx. The mouse's swallowing reflex will facilitate the passage of the needle into the esophagus.[13]
-
Verification: The needle should slide into the esophagus with minimal pressure. If there is any resistance or the animal gasps, the needle may be in the trachea. Immediately withdraw and repeat the insertion. DO NOT FORCE THE NEEDLE .[13]
-
Administration: Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the solution.
-
Withdrawal: Administer the full dose before smoothly withdrawing the needle in a straight line.
-
Monitoring: Monitor the animal for at least 15 minutes post-gavage for any signs of respiratory distress or adverse reaction. Continue monitoring at least once within the next 12-24 hours.[15]
Protocol 3: General In Vivo Efficacy Study Workflow
A typical workflow for assessing the anti-tumor efficacy of Vatalanib in a xenograft mouse model is outlined below.
Workflow Steps:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., RENCA, HT-29, JVM3) into the flank of each mouse.[5][12]
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control (vehicle) groups.
-
Treatment Administration: Begin daily oral gavage with Vatalanib or vehicle as prepared in Protocol 1. Therapy often begins the day after tumor cell inoculation or once tumors are established.[9]
-
Monitoring: Measure tumor dimensions (with calipers) and body weight 2-3 times per week. Vatalanib is generally well-tolerated with no significant effects on body weight.[9][10]
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.[12]
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues (e.g., lungs for metastasis analysis) for further analysis.[10]
-
Data Analysis: Analyze tumor growth inhibition, changes in body weight, and other relevant endpoints (e.g., vessel density via immunohistochemistry).[10]
Safety and Handling
This compound is a chemical compound for research use. Standard laboratory safety precautions should be followed. Wear a lab coat, safety glasses, and gloves when handling the compound and its formulations. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed in accordance with institutional guidelines.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vatalanib - Wikipedia [en.wikipedia.org]
- 3. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The inhibition of tyrosine kinase receptor signalling in leiomyosarcoma cells using the small molecule kinase inhibitor PTK787/ZK222584 (Vatalanib®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of PTK787/ZK 222584, a specific inhibitor of vascular endothelial growth factor receptor tyrosine kinases, on primary tumor, metastasis, vessel density, and blood flow in a murine renal cell carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Effect of oral gavage dosing regimens in female Tg rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vatalanib Succinate in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of Vatalanib Succinate stock solutions for in vitro cell culture experiments.
Introduction
This compound, also known as PTK787/ZK 222584, is a potent, orally available inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known vascular endothelial growth factor receptors (VEGFRs), playing a crucial role in angiogenesis.[3] Additionally, it exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFR-β), c-Kit, and c-Fms.[1][2] This multi-targeted inhibition makes this compound a valuable tool for studying angiogenesis, tumor growth, and other signaling pathways mediated by these kinases.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Synonyms | PTK787/ZK 222584, CGP 79787D | [1][4] |
| CAS Number | 212142-18-2 | [1][4][5][6][7] |
| Molecular Formula | C₂₀H₁₅ClN₄·C₄H₆O₄ | [1][8] |
| Molecular Weight | 464.9 g/mol | [1][5][8] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1][7] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at -20°C | [1][7] |
Mechanism of Action and Target Inhibition
This compound exerts its biological effects by inhibiting the autophosphorylation of several key receptor tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) for its primary targets are summarized below.
| Target | IC₅₀ (nM) | Reference |
| VEGFR-2 (KDR) | 37 | [1][2][7] |
| VEGFR-1 (Flt-1) | 77 | [1][2][7] |
| PDGFR-β | 580 | [2] |
| c-Kit | 730 | [2] |
| c-Fms | 1400 | [2] |
| Aromatase | 50 | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh out 4.65 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[7]
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][9] Avoid repeated freeze-thaw cycles.[7]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1-0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.
Visualizations
Signaling Pathway Inhibition by this compound
References
- 1. This compound | VEGFR | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. CAS NO. 212142-18-2 | this compound | C24H21ClN4O4 [localpharmaguide.com]
- 6. medkoo.com [medkoo.com]
- 7. glpbio.com [glpbio.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Vatalanib Succinate: Application Notes and Protocols for In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Additionally, Vatalanib inhibits other RTKs implicated in tumor progression and angiogenesis, including the Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[2][3][4] Its ability to block these key signaling pathways makes it a valuable tool for in vitro studies of angiogenesis and a subject of interest in anti-cancer drug development.
These application notes provide detailed protocols for utilizing Vatalanib Succinate in common in vitro angiogenesis assays, including endothelial cell proliferation, migration, and tube formation.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the tyrosine kinase domain on VEGFRs, thereby inhibiting VEGF-induced receptor autophosphorylation and downstream signaling.[5] This blockade of the VEGFR signaling cascade effectively abrogates endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.
Quantitative Data Summary
The inhibitory activity of this compound against various kinases and in cellular assays is summarized in the tables below. This data provides a reference for determining appropriate experimental concentrations.
Table 1: Vatalanib IC50 Values for Receptor Tyrosine Kinases
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 37[4][5] |
| VEGFR-1 (Flt-1) | 77[5] |
| VEGFR-3 (Flt-4) | 660[5] |
| PDGFR-β | 580[5] |
| c-Kit | 730[4][5] |
| c-Fms | 1400[5] |
Table 2: Vatalanib IC50 Values in In Vitro Angiogenesis Assays
| Assay | Cell Type | Stimulant | IC50 (nM) |
| Endothelial Cell Proliferation (Thymidine Incorporation) | HUVECs | VEGF | 7.1[4] |
| KDR Autophosphorylation | CHO cells | VEGF | 34 |
| KDR Autophosphorylation | HUVECs | VEGF | 17 |
| Tube Formation | ECFCs | - | 4.0 µM (at 18h)[6] |
Signaling Pathway
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by Vatalanib.
Caption: VEGFR signaling pathway and inhibition by Vatalanib.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on key angiogenic processes in vitro.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of Vatalanib on VEGF-induced endothelial cell proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., M199) with 1.5% Fetal Calf Serum (FCS)
-
Vascular Endothelial Growth Factor (VEGF)
-
This compound
-
BrdU Labeling Solution
-
Fixation/Denaturing Solution
-
Anti-BrdU-POD Antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 1M H₂SO₄)
-
96-well plates, gelatin-coated
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into gelatin-coated 96-well plates at a density of 5,000 - 10,000 cells/well in EGM-2.
-
Incubation: Incubate at 37°C in a humidified 5% CO₂ incubator until subconfluent (approximately 24 hours).
-
Starvation: Replace the growth medium with basal medium containing 1.5% FCS and incubate for another 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of this compound in basal medium.
-
Add the Vatalanib dilutions to the wells.
-
Add VEGF to a final concentration of 50 ng/mL to all wells except the negative control.
-
Include a vehicle control (DMSO) and a positive control (VEGF alone).
-
-
BrdU Labeling: After a 24-hour incubation with the treatments, add BrdU labeling solution to each well and incubate for an additional 24 hours.[4]
-
Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Quantification: Measure the absorbance at 450 nm using a microplate reader.[4]
Endothelial Cell Tube Formation Assay
This assay assesses the ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.
Materials:
-
HUVECs or Endothelial Colony Forming Cells (ECFCs)
-
Endothelial Cell Basal Medium (EBM-2) with 2% FBS
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound
-
96-well plates
-
Inverted microscope with a digital camera
Protocol:
-
Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of BME per well.[7][8]
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[7][8]
-
Cell Preparation:
-
Harvest endothelial cells and resuspend them in EBM-2 with 2% FBS at a concentration of 1-2 x 10⁵ cells/mL.[8]
-
Prepare serial dilutions of this compound in the cell suspension.
-
-
Cell Seeding: Add 100 µL of the cell suspension (containing Vatalanib or vehicle) to each BME-coated well.[7]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[8]
-
Visualization and Quantification:
-
Monitor tube formation at different time points using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tube network using image analysis software.
-
Endothelial Cell Migration Assay (Boyden Chamber)
This assay evaluates the effect of Vatalanib on the chemotactic migration of endothelial cells towards a VEGF gradient.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with 0.1% BSA
-
VEGF
-
This compound
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Staining solution (e.g., Diff-Quik)
Protocol:
-
Chamber Preparation: Coat the underside of the polycarbonate membranes with fibronectin (10 µg/mL) and allow them to dry.
-
Chemoattractant: Fill the lower wells of the Boyden chamber with EBM containing VEGF (e.g., 20 ng/mL) as the chemoattractant. Include a negative control with EBM only.
-
Cell Preparation:
-
Harvest and resuspend HUVECs in EBM with 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 4-6 hours.
-
Analysis:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the described in vitro angiogenesis assays and the logical relationship between the key steps of angiogenesis.
Caption: General workflow for in vitro angiogenesis assays.
Caption: Key steps in the process of angiogenesis.
References
- 1. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Vatalanib Succinate Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib succinate (PTK787/ZK 222584) is an orally active, potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[1] By targeting these receptor tyrosine kinases, Vatalanib primarily disrupts the process of angiogenesis, which is crucial for tumor growth and metastasis.[1] To enhance therapeutic efficacy and overcome potential resistance mechanisms, Vatalanib is an excellent candidate for combination therapies.
This document provides detailed application notes and experimental protocols for designing and conducting preclinical studies to evaluate the synergistic potential of Vatalanib in combination with other anti-cancer agents, using the mTOR inhibitor everolimus as a primary example. The combination of a VEGFR inhibitor like Vatalanib with an mTOR inhibitor is rational, as both pathways are critical for tumor growth and angiogenesis, and their simultaneous inhibition may lead to synergistic antitumor effects.[2][3][4]
Preclinical Experimental Design
A successful preclinical study for a combination therapy involving Vatalanib requires a multi-faceted approach, starting with in vitro characterization and culminating in in vivo validation. The overall goal is to determine if the combination of Vatalanib and a partner drug results in a greater therapeutic effect than the sum of their individual effects (synergy).
In Vitro Studies
The initial phase involves characterizing the effects of the drug combination on cancer cell lines. Key experiments include:
-
Cell Viability Assays: To determine the dose-dependent effects of each drug individually and in combination on cell proliferation and viability.
-
Apoptosis Assays: To assess whether the combination induces programmed cell death more effectively than single agents.
-
Synergy Analysis: To quantitatively determine if the interaction between the two drugs is synergistic, additive, or antagonistic.
-
Western Blot Analysis: To investigate the molecular mechanisms underlying the observed effects by examining the modulation of key signaling pathways.
In Vivo Studies
Promising in vitro results should be validated in a relevant animal model, such as a xenograft mouse model. Key aspects of the in vivo study include:
-
Tumor Model Selection: Choosing a cell line for the xenograft that is relevant to the cancer type being studied.
-
Dosing and Schedule: Determining the appropriate doses and administration schedule for both Vatalanib and the combination partner.
-
Efficacy Evaluation: Monitoring tumor growth over time to assess the anti-tumor efficacy of the combination therapy compared to monotherapies and a control group.
-
Pharmacodynamic (PD) Analysis: Collecting tumor and plasma samples to analyze biomarkers and confirm target engagement.
Quantitative Data Presentation
Clear and structured presentation of quantitative data is essential for interpreting the results of combination studies.
In Vitro Synergy Analysis
Note: The following table presents an illustrative example of how to summarize in vitro synergy data for Vatalanib and Everolimus. As of the last update, specific preclinical data for the combined IC50 and Combination Index (CI) values for this particular combination were not publicly available. The data presented here are hypothetical and for demonstration purposes only.
Table 1: Example of In Vitro Synergy Data for Vatalanib and Everolimus in N87 Gastric Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at 50% Effect (ED50) | Interpretation |
| Vatalanib | >10 | N/A | Low single-agent cytotoxicity |
| Everolimus | 0.05 | N/A | Potent single-agent activity |
| Combination | Vatalanib: 2.5Everolimus: 0.01 | 0.65 | Synergistic |
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
In Vivo Efficacy
The following table summarizes in vivo data from a preclinical study combining Vatalanib and everolimus in a gastric cancer xenograft model (N87 cells).[2][5]
Table 2: In Vivo Efficacy of Vatalanib and Everolimus Combination Therapy in an N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 28 (mm³) ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | N/A | 850 ± 150 | 0 |
| Vatalanib | 100 mg/kg, daily p.o. | 680 ± 120 | 20 |
| Everolimus | 5 mg/kg, daily p.o. | 450 ± 90 | 47 |
| Combination | Vatalanib (100 mg/kg) +Everolimus (5 mg/kg) | 220 ± 75 | 74 |
Data adapted from Jaeger-Lansky et al., 2010.[2][5]
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of Vatalanib in combination with a partner drug.
Materials:
-
Cancer cell line (e.g., N87)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Everolimus
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of Vatalanib and Everolimus in DMSO. Create a series of dilutions for each drug and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Add 100 µL of the drug dilutions to the respective wells. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and use software like CompuSyn to calculate the Combination Index (CI).
Protocol for Apoptosis (Annexin V-FITC) Assay
This protocol is for quantifying apoptosis induced by the drug combination using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells from a 6-well plate experiment
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Vatalanib, Everolimus, and the combination for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol for In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the efficacy of Vatalanib and Everolimus in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., N87)
-
Matrigel (optional)
-
This compound
-
Everolimus
-
Appropriate vehicle for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 N87 cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four groups: Vehicle control, Vatalanib alone, Everolimus alone, and Combination.
-
Treatment Administration:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control.
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the proposed mechanism of synergistic action between Vatalanib and Everolimus. Vatalanib inhibits the VEGFR signaling pathway, which is a key driver of angiogenesis. Everolimus inhibits the mTOR pathway, which is downstream of PI3K/AKT and is involved in cell growth, proliferation, and also VEGF production. The dual blockade of these interconnected pathways can lead to a more potent anti-tumor effect.
Experimental Workflow
The following diagram outlines the logical flow of a preclinical combination therapy study.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo | Semantic Scholar [semanticscholar.org]
- 4. Everolimus and PTK/ZK show synergistic growth inhibition in the orthotopic BL16/BL6 murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Vatalanib Succinate for Studying the Tumor Microenvironment
Introduction
Vatalanib (also known as PTK787/ZK 222584) is a potent, orally active small molecule inhibitor of multiple protein tyrosine kinases.[1] It is a valuable tool for researchers studying the tumor microenvironment (TME), particularly the processes of tumor-induced angiogenesis and the roles of various stromal cells. By targeting key signaling pathways involved in neovascularization and cell proliferation, Vatalanib allows for the detailed investigation of anti-angiogenic effects and the complex interplay between tumor cells and their supporting stroma.[2]
Mechanism of Action
Vatalanib's primary mechanism of action is the inhibition of all known Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (VEGFR-1, -2, and -3).[1][3] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5] VEGF, secreted by tumor cells, binds to VEGFRs on endothelial cells, triggering downstream signaling cascades that promote cell proliferation, migration, and survival.[4] Vatalanib blocks the intracellular tyrosine kinase domain of these receptors, thereby impairing VEGF-induced responses.[6]
In addition to its potent activity against VEGFRs, Vatalanib also inhibits other tyrosine kinases involved in the TME, including:
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is crucial for the recruitment of pericytes, which stabilize newly formed blood vessels.[7][8] Inhibition of PDGFRβ can disrupt this vascular support system.[7]
-
c-KIT (Stem Cell Factor Receptor): This receptor is implicated in the growth of certain tumors, such as gastrointestinal stromal tumors (GIST).[9]
-
c-Fms (Colony-Stimulating Factor 1 Receptor): This receptor plays a role in modulating tumor-associated macrophages.[10]
This multi-targeted profile makes Vatalanib a comprehensive tool for disrupting the vascular and stromal components of the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the inhibitory activity and typical experimental concentrations for Vatalanib Succinate.
Table 1: In Vitro Inhibitory Activity of Vatalanib
| Target | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| VEGFR-2 (KDR) | Cell-free kinase assay | 37 nM | [6] |
| VEGFR-1 (Flt-1) | Cell-free kinase assay | 77 nM | |
| VEGFR-3 (Flt-4) | Cell-free kinase assay | ~666 nM (18-fold less potent than VEGFR-2) | [6] |
| PDGFRβ | Cell-free kinase assay | 580 nM | [6] |
| c-Kit | Cell-free kinase assay | 730 nM | [6] |
| HUVEC Proliferation (VEGF-induced) | Cell-based assay | 7.1 nM |[6] |
Table 2: Preclinical In Vivo Dosing Reference
| Animal Model | Tumor Type | Administration Route | Dosage Range | Outcome | Reference |
|---|---|---|---|---|---|
| Nude Mice | Various human carcinomas (e.g., colon, prostate) | Oral (p.o.), once daily | 25-100 mg/kg | Dose-dependent inhibition of tumor growth and metastases | [6] |
| Nude Mice | Gastric cancer xenograft | Oral (p.o.) | 1 µM (in vitro equivalent for planning) | Potentiates anti-tumor effect when combined with mTOR inhibitor |[11][12] |
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental applications of Vatalanib.
Caption: Vatalanib inhibits VEGFR-2 tyrosine kinase, blocking angiogenesis.
Caption: Workflow for an in vivo tumor xenograft study with Vatalanib.
Caption: Workflow for analyzing the tumor microenvironment after Vatalanib treatment.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of Vatalanib to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[11][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating: Thaw basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium at a density of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of Vatalanib in basal medium. Add the Vatalanib dilutions to the HUVEC suspension. A vehicle control (DMSO) must be included.
-
Incubation: Add 100 µL of the cell suspension (containing treatment or vehicle) to each matrix-coated well.
-
Tube Formation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours.
-
Visualization and Analysis:
-
Carefully remove the medium from the wells.
-
Add Calcein AM staining solution and incubate for 15-30 minutes at 37°C.
-
Capture images using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Expected Outcome: Vatalanib is expected to abolish or significantly reduce the formation of endothelial cell tubes in a dose-dependent manner.[11][13]
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of Vatalanib in a mouse model.[12][14]
Materials:
-
6-8 week old immunodeficient mice (e.g., Nude or SCID)
-
Cancer cell line for implantation (e.g., N87 gastric, HT-29 colon)[6][12]
-
This compound
-
Vehicle for oral gavage (e.g., PEG300/Tween80/water mixture)[6]
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ tumor cells into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Vatalanib 50 mg/kg, Vatalanib 100 mg/kg).
-
Treatment Administration: Administer Vatalanib or vehicle daily via oral gavage. Monitor animal weight and general health throughout the study.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. A portion of the tumor should be flash-frozen for molecular analysis, and another portion fixed in formalin for histological analysis.
Expected Outcome: Vatalanib treatment should lead to a dose-dependent inhibition of tumor growth compared to the vehicle control group.[6]
Protocol 3: Immunofluorescence Staining for Microvessel Density
This protocol is used to visualize and quantify the effects of Vatalanib on the tumor vasculature from tissues collected in the in vivo study.[15][16][17]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Normal Goat Serum, 1% BSA in PBST)
-
Primary Antibody: Rabbit anti-CD31 (pan-endothelial marker)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., using a pressure cooker or water bath) for 20 minutes. Allow to cool to room temperature.
-
Permeabilization: Incubate slides in permeabilization buffer for 10 minutes. Wash 3x with PBS.
-
Blocking: Apply blocking solution and incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-CD31 primary antibody in blocking solution. Apply to slides and incubate overnight at 4°C.
-
Washing: Wash slides 3x for 5 minutes each with PBST.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking solution. Apply to slides and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash slides 3x for 5 minutes each with PBST, protected from light.
-
Counterstaining: Incubate slides with DAPI solution for 5-10 minutes.
-
Mounting: Rinse briefly in PBS, and mount a coverslip using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in multiple high-power fields.
Expected Outcome: Tumors from Vatalanib-treated animals are expected to show a significantly lower MVD compared to controls, indicating an anti-angiogenic effect.[10] In some cases, analysis may also reveal changes in vessel morphology, reflecting a 'vascular normalization' effect.[16]
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. research.unl.pt [research.unl.pt]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. Specific targeting of PDGFRβ in the stroma inhibits growth and angiogenesis in tumors with high PDGF-BB expression [thno.org]
- 9. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ibidi.com [ibidi.com]
- 16. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Application Notes and Protocols for Immunohistochemical Staining of Vatalanib Succinate Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that plays a crucial role in blocking angiogenesis, a key process in tumor growth and metastasis.[1][2] Its succinate salt, Vatalanib Succinate, has been investigated in numerous clinical trials for various solid tumors, including colorectal, non-small cell lung, and pancreatic cancers.[1][3] Vatalanib selectively targets the kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor beta (PDGFR-β), and c-Kit.[1][4][5] By inhibiting these receptors, Vatalanib effectively blocks the signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby cutting off the blood supply to tumors.[4]
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Vatalanib's primary targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Understanding the expression patterns of these protein targets in tumor tissues is essential for preclinical research, biomarker discovery, and the development of targeted cancer therapies.
This compound Target Inhibition
This compound exhibits potent inhibitory activity against several key receptor tyrosine kinases, as summarized in the table below.
| Target | Alias(es) | Vatalanib IC50 | Cellular Function |
| VEGFR-2 | KDR, Flk-1 | 37 nM[4] | Primary mediator of VEGF-driven angiogenesis, endothelial cell proliferation, migration, and survival.[4] |
| VEGFR-1 | Flt-1 | 77 nM[4] | Modulates VEGFR-2 signaling and plays a role in endothelial cell and macrophage function. |
| PDGFR-β | CD140b | 580 nM[4] | Involved in pericyte recruitment and maturation of new blood vessels. |
| VEGFR-3 | Flt-4 | 660 nM[4] | Primarily involved in lymphangiogenesis. |
| c-Kit | CD117 | 730 nM[4] | A proto-oncogene involved in cell survival, proliferation, and differentiation in various cell types, including hematopoietic stem cells and some cancer cells.[6] |
This compound Signaling Pathway Inhibition
The diagram below illustrates the signaling pathways inhibited by this compound. By blocking the ATP-binding sites of VEGFRs, PDGFR-β, and c-Kit, Vatalanib prevents their autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.
References
Troubleshooting & Optimization
Optimizing Vatalanib Succinate treatment duration and schedule
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vatalanib Succinate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally active multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms.[1][2][3] By blocking these receptors, this compound interferes with key signaling pathways involved in angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[1][2]
Q2: What is a typical starting dose for in vitro experiments?
The optimal concentration of this compound for in vitro experiments is cell-line dependent. A good starting point is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations. Based on its IC50 values, concentrations between 10 nM and 1 µM are often used to observe effects on VEGFR-2 signaling and endothelial cell proliferation.[1][3] For cells that do not express VEGF receptors, this compound may not show cytotoxic effects even at concentrations up to 1 µM.[3]
Q3: What is a common dosing schedule for in vivo animal studies?
In preclinical mouse models, this compound has been administered orally at doses ranging from 25 to 100 mg/kg, once daily.[3] A dose of 50 mg/kg has been shown to maintain plasma concentrations above 1 µM for over 8 hours.[3] The specific dose and schedule should be optimized based on the tumor model and the endpoints being evaluated.
Q4: What are the common adverse effects observed with this compound treatment?
In both preclinical and clinical studies, common adverse effects associated with this compound treatment include hypertension, fatigue, nausea, diarrhea, and abdominal pain.[2][4] In animal models, careful monitoring of blood pressure is recommended.[5][6]
Q5: How should this compound be prepared and stored for experimental use?
This compound is soluble in DMSO up to 100 mM.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is important to use fresh DMSO, as moisture can reduce solubility.[8]
Data Presentation
Table 1: Inhibitory Activity of this compound (IC50 Values)
| Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37[1][3] |
| VEGFR-1 (Flt-1) | 77[1][3] |
| VEGFR-3 (Flt-4) | 660[1][3] |
| PDGFR-β | 580[1][3] |
| c-Kit | 730[1][3] |
| c-Fms | 1400[1][3] |
Table 2: Example of a "Ramp-Up" Dosing Schedule from a Clinical Trial
This schedule was designed to improve tolerability.
| Week | Dosage |
| Week 1 | 250 mg twice daily |
| Week 2 | 500 mg twice daily |
| Week 3 and thereafter | 750 mg twice daily |
Source: Phase II trial in patients with advanced or metastatic pancreatic adenocarcinoma.[2]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of endothelial cells (e.g., HUVECs).
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium (e.g., EGM-2)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
This compound
-
Endothelial cells (e.g., HUVECs)
-
Recombinant human VEGF-A
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
Mandatory Visualizations
Caption: this compound inhibits VEGFR-2 signaling pathway.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
Issue 1: Low potency or lack of effect in in vitro assays.
-
Question: I am not observing the expected inhibitory effect of this compound on my endothelial cells, even at higher concentrations. What could be the issue?
-
Answer:
-
Solubility: Ensure that the this compound is fully dissolved in DMSO before further dilution in your culture medium. Precipitates can significantly lower the effective concentration. Use fresh, high-quality DMSO.[8]
-
Stability: this compound solutions should be stored properly at -20°C or -80°C and protected from light.[7] Avoid repeated freeze-thaw cycles.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may respond differently to treatment.
-
Target Expression: Verify that your cell line expresses the target receptors (VEGFRs, PDGFR). Vatalanib has minimal effect on cells lacking these receptors.[3]
-
Assay Duration: The incubation time may need to be optimized. For proliferation assays, a 48-72 hour incubation is typical. For signaling pathway analysis (e.g., Western blot), a much shorter incubation (e.g., 1-2 hours) is required.
-
Issue 2: High variability in in vivo tumor growth studies.
-
Question: I am seeing significant variation in tumor size within my treatment and control groups in my mouse xenograft study. How can I reduce this variability?
-
Answer:
-
Tumor Implantation: Ensure consistent tumor cell implantation technique, including the number of cells injected and the injection site.
-
Animal Health: Use healthy animals of the same age and sex. Monitor for any signs of illness or stress that could affect tumor growth.
-
Drug Administration: For oral gavage, ensure accurate and consistent dosing for each animal.
-
Group Size: Increase the number of animals per group to improve statistical power and reduce the impact of individual outliers.
-
Randomization: Randomize animals into treatment and control groups after tumors have reached a palpable size to ensure a similar average starting tumor volume across all groups.
-
Issue 3: Off-target effects are suspected.
-
Question: I am observing unexpected cellular effects that do not seem to be related to the inhibition of VEGFR signaling. Could these be off-target effects?
-
Answer:
-
Kinase Profiling: Vatalanib is a multi-targeted kinase inhibitor. While it is most potent against VEGFRs, it also inhibits c-Kit and PDGFR, and to a lesser extent, other kinases.[1][3] Consider if the observed phenotype could be due to the inhibition of these other targets.
-
Control Experiments: Use a more selective VEGFR inhibitor as a control to differentiate between on-target and potential off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of the suspected off-target to see if the phenotype is reversed.
-
Concentration: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
-
Issue 4: Managing hypertension in animal models.
-
Question: My mice treated with this compound are developing hypertension. How can I manage this side effect without compromising the study?
-
Answer:
-
Blood Pressure Monitoring: Regularly monitor the blood pressure of the animals using a non-invasive tail-cuff system.
-
Dose Adjustment: If hypertension is severe, consider reducing the dose of this compound. It's possible that a lower dose may still be effective at inhibiting angiogenesis without causing significant cardiovascular side effects.
-
Antihypertensive Co-treatment: In some cases, co-treatment with an antihypertensive agent may be necessary. However, this should be carefully considered as it can introduce a confounding variable to your study.[5][6] Consult with a veterinarian or an animal care and use committee for guidance.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate blood pressure issues.
-
References
- 1. This compound | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of Antiangiogenic Therapy-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunitinib, hypertension, and heart failure: a model for kinase inhibitor-mediated cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting and managing in vivo toxicity of Vatalanib Succinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the in vivo toxicity of Vatalanib Succinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily targets all known Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[2][3][4] By inhibiting these receptor tyrosine kinases, Vatalanib blocks downstream signaling pathways involved in angiogenesis (blood vessel formation), tumor growth, and metastasis.[3][4]
Q2: What are the most common toxicities observed with this compound in in vivo studies?
Based on preclinical and clinical studies, the most frequently reported adverse events associated with this compound administration include:
-
Hypertension: An increase in blood pressure is a common side effect of VEGFR inhibitors.[5][6][7]
-
Gastrointestinal (GI) Toxicities: These include diarrhea, nausea, vomiting, and oral mucositis.[5][8]
-
Fatigue: A general feeling of tiredness and lack of energy is often observed.[5][6]
-
Hepatotoxicity: Elevations in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported, indicating potential liver damage.[5][9][10]
-
Hematological Toxicities: Changes in blood cell counts, including thrombocytopenia (low platelets), have been noted as a dose-limiting toxicity.[8][9]
Q3: How should I determine the appropriate starting dose for my in vivo experiments?
The optimal dose of this compound can vary depending on the animal model, tumor type, and experimental goals. Preclinical studies in mice have used oral doses ranging from 25-100 mg/kg once daily.[11] It is recommended to start with a lower dose within this range and perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Careful monitoring for the adverse effects listed above is crucial during dose-finding studies.
Troubleshooting Guides
Issue 1: Managing Hypertension
Symptom: A significant and sustained increase in blood pressure is observed in experimental animals following this compound administration.
Cause: Inhibition of VEGFR signaling can lead to a decrease in nitric oxide production and an increase in peripheral vascular resistance, resulting in hypertension.[7][12]
Troubleshooting Steps:
-
Confirm Measurement Accuracy: Ensure that blood pressure measurements are accurate and reproducible. Utilize a validated non-invasive tail-cuff method for conscious rodents.[5][13][14] Allow for a proper acclimatization period to minimize stress-induced hypertension.
-
Establish a Baseline: Measure blood pressure for several days prior to Vatalanib administration to establish a stable baseline for each animal.
-
Dose Modification: If hypertension is observed, consider a dose reduction of this compound. A dose-response relationship for hypertension has been observed with VEGFR inhibitors.[15]
-
Supportive Care: In some preclinical models, co-administration of antihypertensive agents like calcium channel blockers (e.g., nifedipine) has been shown to effectively manage VEGFR inhibitor-induced hypertension without compromising anti-tumor efficacy.[15] However, the use of ACE inhibitors (e.g., captopril) may be less effective for severe hypertension.[15]
Issue 2: Monitoring and Mitigating Hepatotoxicity
Symptom: Elevated serum levels of liver enzymes (ALT, AST) are detected in treated animals.
Cause: this compound can cause liver injury, leading to the release of intracellular enzymes into the bloodstream.
Troubleshooting Steps:
-
Regular Monitoring: Monitor serum ALT and AST levels at baseline and periodically throughout the study (e.g., weekly).
-
Histopathological Analysis: At the end of the study, or if severe hepatotoxicity is suspected, perform a histopathological examination of liver tissue to assess the extent of liver damage.
-
Dose Adjustment: If significant elevations in liver enzymes are observed (e.g., >3 times the upper limit of normal), consider reducing the dose of this compound or temporarily interrupting treatment. In clinical settings, dose de-escalation is a standard management strategy.[6]
Issue 3: Addressing Gastrointestinal Toxicities
Symptom: Animals exhibit signs of GI distress, such as diarrhea, weight loss, and reduced food intake.
Cause: Tyrosine kinase inhibitors can affect the gastrointestinal tract, leading to inflammation and impaired function.[8]
Troubleshooting Steps:
-
Monitor Body Weight and Food Intake: Daily monitoring of body weight and food consumption can provide an early indication of GI toxicity.
-
Supportive Care: Provide supportive care to mitigate symptoms. This can include ensuring easy access to food and water, and providing a palatable, high-calorie diet. For diarrhea, ensure adequate hydration.
-
Dose Modification: If severe or persistent GI toxicity occurs, a dose reduction or temporary cessation of this compound treatment may be necessary.
Data Presentation
Table 1: Common Toxicities of this compound and Monitoring Parameters
| Toxicity | Monitoring Parameters | Frequency of Monitoring | Potential Intervention |
| Hypertension | Systolic and Diastolic Blood Pressure | Baseline, then 2-3 times per week | Dose reduction, antihypertensive medication |
| Hepatotoxicity | Serum ALT, AST levels | Baseline, then weekly | Dose reduction, treatment interruption |
| Gastrointestinal Toxicity | Body weight, food intake, stool consistency | Daily | Supportive care, dose reduction |
| Hematological Toxicity | Complete Blood Count (CBC) with differential | Baseline, then weekly | Dose reduction, treatment interruption |
Table 2: Dose-Limiting Toxicities (DLTs) Observed in a Clinical Trial
| Toxicity | Grade | Incidence |
| Thrombocytopenia | 4 | 6.9% |
| Febrile Neutropenia | N/A | N/A |
| Anorexia | N/A | N/A |
| Constipation | N/A | N/A |
| Dehydration | N/A | N/A |
| (Data from a Phase I study of Vatalanib in combination with Pemetrexed disodium)[8] |
Experimental Protocols
Protocol 1: Non-Invasive Blood Pressure Measurement in Mice
Objective: To accurately measure systolic and diastolic blood pressure in mice treated with this compound using a tail-cuff system.
Methodology:
-
Acclimatization: Acclimate the mice to the restraint holder and tail-cuff apparatus for 15-20 minutes daily for 3-5 days before starting measurements.
-
Warming: Warm the mouse to a temperature of 32-34°C using a warming platform to ensure adequate blood flow to the tail.
-
Cuff Placement: Place the occlusion and sensor cuffs at the base of the tail.
-
Measurement Cycle: Perform a series of 10-15 measurement cycles per session. Discard the first few readings to allow the animal to stabilize.
-
Data Analysis: Average the valid readings to obtain the mean systolic and diastolic blood pressure for each animal.
Protocol 2: Assessment of Liver Function in Mice
Objective: To monitor for potential hepatotoxicity by measuring serum levels of key liver enzymes.
Methodology:
-
Blood Collection: Collect a small volume of blood (approximately 50-100 µL) via tail vein or saphenous vein puncture.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Biochemical Analysis: Use a commercial enzymatic assay kit to measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum samples according to the manufacturer's instructions.
-
Data Interpretation: Compare the enzyme levels of treated animals to those of vehicle-treated control animals. A significant increase in ALT and AST levels is indicative of liver damage.
Protocol 3: Complete Blood Count (CBC) Analysis in Mice
Objective: To evaluate the hematological effects of this compound.
Methodology:
-
Blood Collection: Collect approximately 50 µL of whole blood into a tube containing an anticoagulant (e.g., EDTA).
-
Automated Analysis: Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.
-
Parameters Measured: Key parameters to assess include red blood cell (RBC) count, white blood cell (WBC) count with differential, platelet count, hemoglobin, and hematocrit.
-
Data Analysis: Compare the hematological parameters of the Vatalanib-treated group with the control group to identify any significant changes.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vivo Experimental Workflow for Vatalanib.
Caption: Logical Flow for Managing In Vivo Toxicity.
References
- 1. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Tyrosine kinase inhibitors and gut toxicity: a new era in supportive care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hypertension Induced by VEGF Signaling Pathway Inhibition: Mechanisms and Potential Use as a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 14. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Strategies to improve the oral bioavailability of Vatalanib Succinate
Welcome to the technical support center for Vatalanib Succinate. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
Vatalanib is an orally active, potent inhibitor of all known vascular endothelial growth factor (VEGF) receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2][3] It also inhibits the platelet-derived growth factor (PDGF) receptor, c-Kit, and c-Fms.[2][4] By blocking these signaling pathways, Vatalanib inhibits angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.[1]
Q2: What are the primary obstacles to achieving high oral bioavailability with this compound?
The primary obstacles are twofold:
-
Poor Aqueous Solubility: Like many tyrosine kinase inhibitors, Vatalanib is a poorly water-soluble compound, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[2][5]
-
Extensive First-Pass Metabolism: Vatalanib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2 and CYP2D6.[6] This rapid breakdown of the drug in the gut wall and liver significantly reduces the amount of active compound reaching systemic circulation. The drug may also induce its own metabolism over time, further complicating its pharmacokinetic profile.[6]
Q3: What general formulation strategies can be explored to enhance the oral bioavailability of Vatalanib?
To address the challenges of poor solubility and high first-pass metabolism, several formulation strategies can be employed. These approaches, common for BCS (Biopharmaceutics Classification System) Class II or IV compounds, include:
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can pre-dissolve Vatalanib in a lipid matrix, which, upon gentle agitation in gastrointestinal fluids, forms a fine nanoemulsion, enhancing both solubility and absorption.[7][8]
-
Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. Techniques include creating solid lipid nanoparticles (SLNs) or polymeric micelles.[7][9][10]
-
Prodrugs: Chemical modification of the Vatalanib molecule to create a more soluble or permeable "prodrug" can improve absorption.[11][12] The prodrug is then converted to the active Vatalanib form within the body.[12]
-
Co-administration with Inhibitors: Administering Vatalanib with an inhibitor of CYP3A4 could decrease its first-pass metabolism, thereby increasing systemic exposure.[13]
Troubleshooting Guide: Preclinical Experiments
Issue: Low and variable plasma concentrations (AUC, Cmax) of Vatalanib observed in animal studies.
This is a common challenge stemming from the drug's inherent properties. Below are potential causes and suggested strategies to troubleshoot and overcome them.
Potential Cause 1: Incomplete Dissolution in the GI Tract
-
Troubleshooting Strategy: Enhance the drug's dissolution rate and solubility using advanced formulation techniques.
-
Suggested Approaches:
-
Develop a Lipid-Based Formulation: Formulating Vatalanib in a SNEDDS is a highly effective approach. This involves dissolving the drug in a mixture of oils, surfactants, and co-surfactants.
-
Utilize Polymeric Micelles: Encapsulating Vatalanib within polymeric micelles, for instance using TPGS (D-α-Tocopheryl polyethylene glycol 1000 succinate) and Soluplus®, can significantly improve solubility and permeability. TPGS also acts as a P-glycoprotein inhibitor, which can further aid absorption.[10]
-
Prepare a Supersaturable System: To prevent the drug from precipitating out of solution in the gut, a precipitation inhibitor like PVP K30 can be added to a SNEDDS formulation. This maintains a supersaturated state, driving absorption.[8]
-
Potential Cause 2: High Pre-systemic (First-Pass) Metabolism
-
Troubleshooting Strategy: Develop a formulation or co-administration protocol that bypasses or reduces the impact of first-pass metabolism.
-
Suggested Approaches:
-
Promote Lymphatic Absorption: Lipid-based formulations, particularly those with long-chain fatty acids, can promote absorption through the intestinal lymphatic system. This pathway bypasses the portal vein and the liver, thus avoiding first-pass hepatic metabolism.[7]
-
Co-administration with CYP3A4 Inhibitors (for research purposes): In preclinical models, co-dosing Vatalanib with a known CYP3A4 inhibitor (e.g., ketoconazole) can help quantify the extent of first-pass metabolism and confirm its role in low bioavailability.
-
Prodrug Synthesis: Design a prodrug of Vatalanib by modifying a key metabolic site. This can temporarily protect the drug from enzymatic degradation during absorption.[11]
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical outcomes for Vatalanib bioavailability based on strategies proven effective for other poorly soluble tyrosine kinase inhibitors.[8][10][14]
| Formulation Strategy | Key Excipients | Typical Particle Size (nm) | Solubility Enhancement (vs. pure drug) | In Vivo Bioavailability Enhancement (Fold increase in AUC vs. suspension) |
| Aqueous Suspension | Water, Suspending Agent | > 2000 nm | 1x (Baseline) | 1x (Baseline) |
| Polymeric Micelles | Soluplus®, TPGS 1000 | 60 - 80 nm | ~50x | 2 - 3x |
| SNEDDS | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor EL), Co-surfactant (e.g., Transcutol P) | 25 - 50 nm | > 200x | 2.5 - 4x |
| Supersaturable SNEDDS | SNEDDS components + Precipitation Inhibitor (e.g., PVP K30) | 30 - 60 nm | > 400x (in supersaturated state) | 3 - 5x |
| TPGS-Coated Liposomes | Phospholipids, Cholesterol, TPGS | 120 - 150 nm | Encapsulation-based | 5 - 7x |
Experimental Protocols
Protocol 1: Preparation and Characterization of Vatalanib-Loaded SNEDDS
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Plurol Oleique CC 497) by adding an excess of the drug to 2 mL of each excipient, vortexing for 30 minutes, and shaking in an isothermal shaker at 25°C for 48 hours.
-
Centrifuge the samples and analyze the supernatant for drug content using a validated HPLC method. Select the excipients with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the screening results, prepare various combinations of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe for phase separation or turbidity to identify the boundaries of the nanoemulsion region. This helps in optimizing the ratio of components.
-
-
Preparation of Vatalanib-Loaded SNEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Heat the mixture to 40°C on a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the prepared SNEDDS formulation (100-fold) with deionized water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Compare the release profile to that of unformulated this compound.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Handling:
-
Use male Sprague-Dawley rats (220-250 g). House the animals under standard laboratory conditions with a 12-hour light/dark cycle.
-
Fast the rats overnight (12 hours) before dosing but allow free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=6 per group).
-
Control Group: Administer an aqueous suspension of this compound (e.g., in 0.5% w/v carboxymethyl cellulose) via oral gavage.
-
Test Group: Administer the developed Vatalanib formulation (e.g., SNEDDS) at the same dose level via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~0.25 mL) from the retro-orbital plexus or tail vein into heparinized microcentrifuge tubes at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of Vatalanib in rat plasma.
-
Perform protein precipitation or liquid-liquid extraction to extract the drug from the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).
-
Calculate the relative bioavailability (F%) of the test formulation compared to the control suspension.
-
Visualizations
Caption: Vatalanib's pathway from ingestion to circulation, highlighting key bioavailability barriers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 3. Metabolism and disposition of vatalanib (PTK787/ZK-222584) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome: CALGB 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted nanotechnology-based formulations [ouci.dntb.gov.ua]
- 10. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Phase I Pharmacokinetic Study of the VEGFR Tyrosine Kinase Inhibitor Vatalanib (PTK787) plus Imatinib and Hydroxyurea for Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability enhancement of vitamin E TPGS liposomes of nintedanib esylate: formulation optimization, cytotoxicity and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Vatalanib Succinate in different solvents and media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Vatalanib Succinate in various solvents and media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the handling and stability of this compound.
Solubility and Solution Stability
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound has the highest solubility in dimethyl sulfoxide (DMSO). For aqueous solutions, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Vatalanib as the dihydrochloride salt also shows some solubility in ethanol, but it is sparingly soluble in aqueous buffers. Aqueous solutions of vatalanib are not recommended for storage for more than one day[1].
Q2: My this compound solution appears cloudy after dilution with a buffer. What could be the cause?
A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is likely due to the low aqueous solubility of the compound. To troubleshoot this, you can try the following:
-
Increase the proportion of DMSO in the final solution: However, be mindful of the tolerance of your experimental system to DMSO.
-
Use a lower concentration of this compound: This may require adjusting your experimental design.
-
Warm the solution gently: Heating the tube to 37°C and sonicating may help increase solubility[2].
Q3: How should I prepare stock solutions of this compound and how should they be stored?
A3: It is recommended to prepare stock solutions in DMSO. For storage, it is advised to store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution can be used for up to 6 months, and when stored at -20°C, it should be used within 1 month[2].
Stability Under Stress Conditions
Q4: I am planning a forced degradation study for this compound. What conditions should I consider?
A4: Forced degradation studies are crucial to understand the intrinsic stability of a drug substance. Based on general guidelines for pharmaceuticals, you should expose this compound to the following stress conditions: acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress[3]. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Q5: What are the expected degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, molecules with similar functional groups are susceptible to hydrolysis of amide bonds under acidic or basic conditions. The phthalazine and pyridine rings may also be subject to oxidative degradation. Photodegradation can occur, leading to various photolytic products.
Formulation and Excipient Compatibility
Q6: I am developing a solid dosage form of this compound. How can I assess its compatibility with pharmaceutical excipients?
A6: Compatibility of this compound with excipients such as microcrystalline cellulose, lactose, and magnesium stearate can be evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can detect physical and chemical interactions by observing changes in thermal events like melting points and decomposition temperatures. High-Performance Liquid Chromatography (HPLC) can be used to quantify the drug and detect any degradation products after storage of the drug-excipient mixtures under accelerated stability conditions.
Data Presentation
Solubility Data
| Salt Form | Solvent | Solubility | Reference |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM (46.49 mg/mL) | |
| Vatalanib Dihydrochloride | Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [1] |
| Vatalanib Dihydrochloride | Ethanol | ~0.3 mg/mL | [1] |
| Vatalanib Dihydrochloride | Water | Sparingly soluble | [1] |
| Vatalanib Dihydrochloride | 1:10 DMSO:PBS (pH 7.2) | ~0.09 mg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions. A stability-indicating HPLC-UV method should be developed and validated to analyze the samples from these studies.
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- At each time point, withdraw an aliquot, neutralize it, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
- Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
- At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
3. Photolytic Degradation:
- Expose a solid sample of this compound and a solution of the compound (in a suitable solvent like methanol or water:acetonitrile) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- A control sample should be stored in the dark under the same conditions.
- After the exposure period, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.
4. Thermal Degradation (Solid State):
- Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
- At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
5. HPLC Analysis:
- A stability-indicating HPLC method should be used. This typically involves a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at a λmax of vatalanib (e.g., around 320 nm)[1]. The method must be validated to ensure it can separate the parent drug from any degradation products.
Protocol 2: Excipient Compatibility Study using DSC and TGA
This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the compatibility of this compound with common pharmaceutical excipients.
1. Sample Preparation:
- Prepare physical mixtures of this compound with each excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate) in a 1:1 weight ratio.
- Gently blend the powders to ensure homogeneity.
2. DSC Analysis:
- Accurately weigh 2-5 mg of the individual components (this compound and each excipient) and the physical mixtures into aluminum DSC pans.
- Seal the pans and place them in the DSC instrument.
- Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.
- Record the DSC thermograms and analyze for any changes in the melting endotherm of this compound (e.g., shift in peak temperature, change in peak shape or enthalpy) in the presence of the excipients.
3. TGA Analysis:
- Accurately weigh 5-10 mg of the individual components and the physical mixtures into TGA pans.
- Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 500°C) under a nitrogen atmosphere.
- Record the TGA thermograms and analyze for any significant changes in the decomposition temperature or weight loss profile of this compound in the presence of the excipients.
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Forced Degradation Studies.
References
How to prevent Vatalanib Succinate precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Vatalanib Succinate in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound precipitation is most commonly due to issues with pH and concentration. The parent compound, Vatalanib, is a weak base with a pKa of approximately 4.95. In aqueous solutions, the succinate salt increases solubility. However, if the pH of the solution rises above its pKa, the equilibrium will shift towards the less soluble free base form, causing it to precipitate. This is often observed when a stock solution (typically in acidic DMSO) is diluted into a neutral or slightly alkaline buffer or cell culture medium (e.g., pH 7.2-7.4).
Q2: What is the recommended solvent for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1][2] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can reduce solubility.[3]
Q3: How should I store my this compound stock solution?
A3: Once prepared in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q4: Can I heat or sonicate the solution to redissolve the precipitate?
A4: Gentle warming to 37°C and brief sonication can help dissolve this compound when preparing the initial stock solution in DMSO.[4] However, if precipitation occurs after dilution into an aqueous buffer, heating is generally not recommended as it can degrade the compound and affect experimental results. Addressing the underlying cause, such as pH, is a more effective strategy.
Troubleshooting Guide
This guide addresses specific precipitation issues you may encounter during your experiments.
Problem 1: Precipitate forms immediately upon diluting DMSO stock into aqueous buffer or media.
| Potential Cause | Recommended Solution |
| pH Shock | The neutral or slightly basic pH of the aqueous medium is causing the weakly basic drug to convert to its insoluble free form. |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit at that specific pH. |
| Buffer Components | Components in the buffer or media (e.g., high concentrations of phosphate or calcium salts) may be interacting with the compound, reducing its solubility.[5][6] |
Problem 2: Solution is initially clear but precipitate forms over time (e.g., during incubation).
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | Moving solutions from room temperature to a 37°C incubator or vice-versa can cause compounds to fall out of solution.[6] |
| Evaporation | Evaporation of solvent from the culture plate during long incubation periods can increase the compound's effective concentration, leading to precipitation.[6] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium over time, potentially causing the compound to precipitate. |
Physicochemical Properties of Vatalanib
The following table summarizes key properties relevant to Vatalanib's solubility.
| Property | Value | Source |
| Parent Compound | Vatalanib | |
| Molecular Formula | C₂₀H₁₅ClN₄ | |
| Water Solubility (Vatalanib) | 0.00179 mg/mL (practically insoluble) | |
| Strongest Basic pKa | 4.95 | |
| Salt Form | This compound | [1] |
| Molecular Formula (Succinate) | C₂₀H₁₅ClN₄ • C₄H₆O₄ | [1] |
| Molecular Weight (Succinate) | 464.9 g/mol | [1] |
| Solubility in DMSO | Up to 100 mM (46.49 mg/mL) | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (M.Wt: 464.9)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 4.65 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If full dissolution is not achieved, briefly sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[4]
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C for long-term storage.
Protocol 2: Diluting this compound into Aqueous Medium (e.g., Cell Culture Medium)
This protocol uses a serial dilution approach to minimize pH shock and prevent precipitation when preparing a final concentration of 1 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, acidified PBS (pH ~5.0-6.0) or a suitable acidic buffer
-
Final aqueous solution (e.g., cell culture medium at 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an Intermediate Dilution:
-
Thaw a 10 mM stock aliquot.
-
Perform a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of acidified PBS (pH 5.0-6.0). This results in a 100 µM solution. The acidic pH helps maintain protonation and solubility.
-
-
Prepare the Final Working Solution:
-
Pre-warm the final cell culture medium to 37°C.
-
Perform the final 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of the pre-warmed cell culture medium.
-
Mix immediately but gently by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can introduce air bubbles and denature proteins in the medium.
-
-
Final Check:
-
The final concentration will be 1 µM this compound.
-
The final DMSO concentration will be 0.01%, which is well-tolerated by most cell lines.
-
Visually inspect the final solution for any signs of precipitation before adding it to your experiment.
-
Visual Guides
Vatalanib Signaling Pathway Inhibition
Vatalanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-Kit.[5] This action blocks downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.
Caption: Vatalanib inhibits RTKs like VEGFR, blocking key downstream pathways.
Troubleshooting Workflow for Precipitation
Use this workflow to diagnose and solve precipitation issues when preparing this compound working solutions.
References
- 1. This compound | VEGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations in Vatalanib Succinate Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of Vatalanib Succinate. Given its low aqueous solubility, a primary hurdle in its experimental application is achieving adequate dissolution and bioavailability. This guide focuses on strategies to enhance its delivery through advanced formulation techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and in vitro/in vivo testing of this compound.
Low Drug Loading and Encapsulation Efficiency in Nanoformulations
Problem: You are experiencing low drug loading (DL) and encapsulation efficiency (EE) when preparing this compound-loaded nanoparticles (e.g., polymeric nanoparticles or solid lipid nanoparticles).
| Potential Cause | Suggested Solution |
| Poor solubility of this compound in the organic solvent used for nanoparticle preparation. | 1. Screen for optimal solvents: Test a range of water-miscible organic solvents (e.g., acetone, acetonitrile, DMSO) to identify one that provides the highest solubility for this compound. 2. Use a solvent mixture: A combination of solvents may improve solubility compared to a single solvent. 3. Increase the solvent volume: While maintaining the desired polymer/lipid concentration, a larger volume of organic phase can help to fully dissolve the drug. |
| Drug precipitation during nanoparticle formation. | 1. Optimize the solvent/antisolvent mixing rate: Rapid mixing can sometimes induce precipitation. Experiment with different rates of addition of the organic phase to the aqueous phase. 2. Adjust the temperature: Sonication or homogenization at a slightly elevated temperature (if the drug and excipients are stable) can sometimes prevent premature drug precipitation. |
| Incompatible drug-excipient ratio. | 1. Vary the drug-to-polymer/lipid ratio: Systematically test different ratios to find the optimal balance that allows for maximum drug encapsulation without compromising nanoparticle stability. |
| Inappropriate stabilizer concentration. | 1. Optimize the surfactant/stabilizer concentration: Insufficient stabilizer can lead to nanoparticle aggregation and drug expulsion. Conversely, excessive amounts can interfere with drug loading. |
Inconsistent Particle Size and High Polydispersity Index (PDI)
Problem: Your this compound nanoformulation exhibits a large and inconsistent particle size with a high PDI (>0.3), indicating a non-uniform population.
| Potential Cause | Suggested Solution |
| Suboptimal homogenization or sonication parameters. | 1. Optimize energy input: For high-pressure homogenization, vary the pressure and number of cycles. For probe sonication, adjust the amplitude and duration. 2. Ensure adequate cooling: Overheating during homogenization or sonication can lead to aggregation. Use an ice bath to maintain a low temperature. |
| Aggregation of nanoparticles. | 1. Increase stabilizer concentration: A higher concentration of a suitable stabilizer (e.g., Poloxamer 188, PVA) can provide better steric or electrostatic stabilization. 2. Optimize the pH of the aqueous phase: The surface charge of the nanoparticles can be pH-dependent. Adjusting the pH may enhance electrostatic repulsion and prevent aggregation. |
| Ostwald ripening. | 1. Use a combination of lipids (for SLNs): In the case of solid lipid nanoparticles, using a blend of solid and liquid lipids to create nanostructured lipid carriers (NLCs) can result in a less ordered crystalline structure, reducing the potential for drug expulsion and particle growth over time. |
Poor In Vitro Drug Release
Problem: You observe a very slow or incomplete release of this compound from your formulation in in vitro dissolution studies.
| Potential Cause | Suggested Solution |
| Strong drug-matrix interactions. | 1. Modify the polymer/lipid matrix: Experiment with different types of polymers or lipids that have a lower affinity for this compound. 2. Incorporate a release enhancer: For polymeric nanoparticles, adding a small amount of a hydrophilic excipient to the formulation can create pores and facilitate drug release. |
| Inadequate dissolution medium. | 1. Ensure sink conditions: The concentration of the drug in the release medium should not exceed 10-15% of its saturation solubility in that medium. For a poorly soluble drug like this compound, this may require the addition of a surfactant (e.g., 0.5% SDS or Tween 80) to the dissolution medium. |
| Drug degradation in the release medium. | 1. Assess drug stability: Confirm the stability of this compound in the chosen release medium at 37°C over the duration of the study. If degradation is observed, consider using a different buffer system or adding antioxidants. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
-
Q1: What is the primary limitation in the delivery of this compound? A1: The main challenge is its very low aqueous solubility (reported as 0.00179 mg/mL), which can lead to poor dissolution and variable oral bioavailability.
-
Q2: What are some promising formulation strategies to overcome this limitation? A2: Nanoformulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles are promising approaches. These formulations can increase the surface area for dissolution, improve solubility, and provide controlled release.
-
Q3: How can I determine the drug loading and encapsulation efficiency of my this compound nanoformulation? A3: This typically involves separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or ultracentrifugation) and then quantifying the amount of drug in the nanoparticles and the supernatant. The drug concentration can be measured using a validated analytical method, such as HPLC-UV.
-
Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug * 100
-
Drug Loading (%) = (Total drug - Free drug) / Weight of nanoparticles * 100
-
In Vitro and In Vivo Experiments
-
Q4: I am observing precipitation of this compound when preparing solutions for in vitro cell-based assays. How can I avoid this? A4: Due to its low aqueous solubility, this compound is often dissolved in an organic solvent like DMSO to prepare a stock solution. When diluting this stock in aqueous cell culture medium, it is crucial to do so gradually and with vigorous mixing to avoid precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Q5: What is a suitable vehicle for oral administration of this compound in animal studies? A5: A common approach for preclinical oral administration of poorly soluble compounds is to prepare a suspension. A vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water can be used to create a homogenous suspension.
-
Q6: What are the key signaling pathways inhibited by this compound that I should consider in my experimental design? A6: Vatalanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2 (KDR). It also inhibits other tyrosine kinases involved in angiogenesis and tumor growth, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Flt-1. Your experimental design should, therefore, consider assays that measure the downstream effects of inhibiting these pathways, such as endothelial cell proliferation, migration, and tube formation assays.
Data Presentation
The following tables present hypothetical, yet realistic, characterization data for different nanoformulations of a poorly soluble tyrosine kinase inhibitor with properties similar to this compound. This data is for illustrative purposes to guide your formulation development and characterization.
Table 1: Physicochemical Properties of Different Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Solid Lipid Nanoparticles (SLNs) | 180 ± 15 | 0.25 ± 0.05 | -25 ± 5 |
| Polymeric Nanoparticles (PLGA) | 220 ± 20 | 0.18 ± 0.03 | -18 ± 4 |
| Liposomes | 150 ± 10 | 0.15 ± 0.02 | -30 ± 6 |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release
| Formulation Type | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| Solid Lipid Nanoparticles (SLNs) | 5.2 ± 0.8 | 85 ± 5 | 60 ± 7 |
| Polymeric Nanoparticles (PLGA) | 8.5 ± 1.2 | 78 ± 6 | 75 ± 8 |
| Liposomes | 3.1 ± 0.5 | 92 ± 4 | 55 ± 6 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
-
Preparation of the lipid phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) at a temperature above the melting point of the lipid.
-
Removal of the organic solvent: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a drug-lipid melt.
-
Preparation of the aqueous phase: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
Formation of a pre-emulsion: Add the hot aqueous phase to the drug-lipid melt and homogenize using a high-shear homogenizer for 5-10 minutes.
-
High-pressure homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure and temperature.
-
Cooling and nanoparticle formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
In Vitro Drug Release Study
-
Preparation of the release medium: Prepare a phosphate-buffered saline (PBS, pH 7.4) solution containing a surfactant (e.g., 0.5% w/v SDS) to ensure sink conditions.
-
Sample preparation: Place a known amount of the this compound nanoformulation into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Release study: Immerse the sealed dialysis bag in a defined volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain a constant volume.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for Vatalanib delivery.
Validation & Comparative
A Comparative Analysis of Vatalanib Succinate and Sunitinib in Preclinical Renal Cell Carcinoma Models
In the landscape of targeted therapies for renal cell carcinoma (RCC), both Vatalanib Succinate and Sunitinib have emerged as inhibitors of key signaling pathways implicated in tumor growth and angiogenesis. This guide provides a detailed comparison of their performance in preclinical RCC models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, this document compiles and contrasts the available data for each compound.
Mechanism of Action: Targeting Angiogenesis and Tumor Proliferation
Both this compound and Sunitinib are multi-targeted tyrosine kinase inhibitors (TKIs) that exert their anti-cancer effects primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), crucial mediators of angiogenesis and tumor cell proliferation.
This compound is a potent inhibitor of all known VEGFRs.[1] Its mechanism involves selectively targeting the tyrosine kinase domains of VEGFRs, PDGFR, and c-KIT.[1]
Sunitinib also targets a broad range of receptor tyrosine kinases, including VEGFRs (VEGFR1, VEGFR2, VEGFR3) and PDGFRs (PDGFRA, PDGFRB).[2] Additionally, it inhibits other kinases such as c-KIT, FMS-like tyrosine kinase 3 (FLT3), and the colony-stimulating factor 1 receptor (CSF-1R).[2]
In Vitro Efficacy: Potency Against Cancer Cell Lines
| Cell Line | Sunitinib IC50 (µM) | Reference |
| 786-O | 4.6 (95% CI: 1.1–18.4) | [3] |
| 786-O (Parental) | 5.2 (95% CI: 3.4–7.8) | [3] |
| 786-O (Sunitinib-Resistant) | 22.6 (95% CI: 15.5–36.1) | [3] |
| ACHN | 1.9 (95% CI: 0.75–5.9) | [3] |
| Caki-1 | 2.8 (95% CI: 0.6–12.7) | [3] |
| Caki-1 | 2.2 | [4] |
Vatalanib has demonstrated potent, nanomolar-range inhibition of VEGFRs in cell-free assays, with IC50 values of 37 nM for KDR (VEGFR2) and 77 nM for Flt-1 (VEGFR1).[5] However, its anti-proliferative effects on RCC cell lines have not been detailed in the available literature.
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
Preclinical animal models are vital for assessing the in vivo efficacy of anti-cancer agents.
Sunitinib: In a xenograft model using 786-O human RCC cells, oral administration of Sunitinib at 25 mg/kg/day resulted in significant tumor growth inhibition.[3] Another study utilizing a 786-O xenograft model reported that Sunitinib treatment delayed time to progression.[6] Furthermore, in a lung metastasis model with 786-O cells, Sunitinib at 15 mg/kg/day was evaluated.[7]
This compound: While specific in vivo data for Vatalanib in RCC xenograft models is scarce in the reviewed literature, a study on a gastric cancer xenograft model showed that Vatalanib in combination with everolimus was superior to single-agent treatment, reducing tumor size by about 50% relative to everolimus monotherapy.[8] Another study noted that in preclinical orthotopic pancreatic models, Vatalanib demonstrated significant anti-tumor activity correlated with decreased microvessel density.[9] The typical oral dosing in animal models ranges from 25-100 mg/kg.[5]
Experimental Protocols
In Vitro Cell Viability Assay (for Sunitinib): Human RCC cell lines (786-O, ACHN, Caki-1) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum.[3] To determine the IC50 values, a water-soluble tetrazolium salt (WST) assay was performed.[3] Cells were seeded in 96-well plates and treated with varying concentrations of Sunitinib.[3] After a specified incubation period, the WST reagent was added, and the absorbance was measured to determine cell viability.[3]
In Vivo Xenograft Model (for Sunitinib): Female BALB/c nude mice (5-weeks-old) were subcutaneously injected with approximately 5.0×106 786-O cells.[10] Once tumors were established, mice were treated with Sunitinib at a dose of 40 mg/kg/day following a 4-weeks-on, 2-weeks-off schedule.[10] Tumor volume was calculated every 3 days using the formula: V = (W2 × L)/2, where W is the width and L is the length of the tumor.[10] At the end of the study, tumors were excised for further analysis.[10]
Conclusion
The available preclinical data provides a solid foundation for understanding the anti-tumor activity of Sunitinib in RCC models, with well-documented in vitro potency and in vivo efficacy. Sunitinib demonstrates significant inhibition of RCC cell proliferation and tumor growth in xenograft models.
For this compound, while its potent inhibition of key angiogenic pathways is established, there is a notable lack of specific data in the context of renal cell carcinoma models. The majority of the available information comes from studies in other cancer types or from cell-free kinase assays. Therefore, a direct and comprehensive comparison of the efficacy of this compound and Sunitinib in RCC models is challenging based on the current literature.
Future head-to-head preclinical studies are warranted to directly compare the anti-tumor effects of these two agents in a panel of RCC cell lines and in various in vivo RCC models. Such studies would provide invaluable data to guide further clinical development and to better understand the relative therapeutic potential of this compound and Sunitinib in the treatment of renal cell carcinoma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medscape.com [medscape.com]
- 3. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 786-O Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Sunitinib treatment promotes metastasis of drug-resistant renal cell carcinoma via TFE3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vatalanib Succinate and Sorafenib in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and mechanistic profiles of Vatalanib Succinate and Sorafenib, two multi-kinase inhibitors with relevance to the treatment of Hepatocellular Carcinoma (HCC). The information presented is based on available scientific literature. It is important to note that a direct head-to-head clinical trial comparing this compound and Sorafenib in HCC patients has not been identified in the public domain. Therefore, the data presented is a compilation from independent studies and should be interpreted with this consideration.
Executive Summary
This compound and Sorafenib are both orally active small molecule inhibitors that target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Sorafenib is an established first-line treatment for advanced HCC, known to inhibit the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR. This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), also showing activity against PDGFRβ and c-Kit. While both drugs share anti-angiogenic properties through VEGFR inhibition, their broader kinase inhibition profiles suggest potentially different mechanisms of action and efficacy in HCC.
Mechanism of Action
This compound: A Potent VEGFR Inhibitor
This compound primarily exerts its anti-tumor effects by potently inhibiting all known VEGFRs, key mediators of angiogenesis.[1] By blocking the ATP-binding site of these receptors, Vatalanib disrupts downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients.[2] In addition to its potent anti-VEGFR activity, Vatalanib also inhibits other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor beta (PDGFRβ) and c-Kit.[2]
Sorafenib: A Multi-Kinase Inhibitor Targeting Raf and Receptor Tyrosine Kinases
Sorafenib's mechanism of action is broader, targeting both intracellular and cell surface kinases.[3] It is a potent inhibitor of the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in HCC and plays a critical role in tumor cell proliferation and survival.[4] Furthermore, Sorafenib inhibits several receptor tyrosine kinases involved in angiogenesis and tumor progression, including VEGFR-2, VEGFR-3, and PDGFR-β.[3][5] This dual action of inhibiting both tumor cell proliferation and angiogenesis contributes to its therapeutic effect in HCC.[4]
Preclinical Performance Data
The following tables summarize the available preclinical data for this compound and Sorafenib from various independent studies. The absence of direct comparative studies means that experimental conditions may vary.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | This compound IC₅₀ | Sorafenib IC₅₀ |
| VEGFR-1 (Flt-1) | 77 nM[6] | Data not consistently reported |
| VEGFR-2 (KDR/Flk-1) | 37 nM[6] | 90 nM[7] |
| VEGFR-3 (Flt-4) | 660 nM[6] | 20 nM[7] |
| PDGFR-β | 580 nM[6] | 57 nM[7] |
| c-Kit | 730 nM[6] | 68 nM[7] |
| Raf-1 | Not a primary target | 6 nM[7] |
| B-Raf | Not a primary target | 22 nM[7] |
Table 2: In Vitro Efficacy in HCC Cell Lines
| Cell Line | Drug | Endpoint | Result |
| HepG2 | Sorafenib | IC₅₀ (Cell Viability) | ~5-10 µM (Varies across studies) |
| Huh7 | Sorafenib | IC₅₀ (Cell Viability) | ~5-8 µM (Varies across studies) |
| PLC/PRF/5 | Sorafenib | IC₅₀ (Cell Viability) | 6.3 µM[8] |
| Multiple HCC Cell Lines | This compound | Apoptosis | Increased Bax, reduced Bcl-xL and Bcl-2[2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay) - Sorafenib
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of Sorafenib (or this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[9][10]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining) - Sorafenib
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat HCC cells with the desired concentrations of Sorafenib (or this compound) for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
In Vitro Kinase Assay - this compound (VEGFR-2)
This assay measures the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), and this compound at various concentrations in a kinase reaction buffer.[2]
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of kinase inhibition at each drug concentration and determine the IC₅₀ value.
In Vitro Kinase Assay - Sorafenib (Raf-1)
Protocol:
-
Reaction Setup: Combine recombinant Raf-1 kinase, inactive MEK (as a substrate), and Sorafenib at various concentrations in a kinase assay buffer.
-
Initiation: Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the mixture to allow for the phosphorylation of MEK by Raf-1.
-
Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated MEK by autoradiography.
-
Data Analysis: Quantify the band intensity to determine the extent of MEK phosphorylation and calculate the IC₅₀ of Sorafenib for Raf-1 inhibition.
In Vivo Tumor Xenograft Model - Sorafenib/Vatalanib
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human HCC cells (e.g., HepG2, PLC/PRF/5) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound or Sorafenib orally at specified doses and schedules. The control group receives the vehicle.[14]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Preclinical Therapy of Patient-derived Hepatocellular Carcinoma Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vatalanib Succinate Target Engagement in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Vatalanib Succinate in living cells. Vatalanib is a potent, orally active inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, playing a crucial role in angiogenesis.[1][2][3] It also exhibits inhibitory activity against platelet-derived growth factor receptor (PDGFR)-β, c-Kit, and c-Fms.[1][2][4] Validating that a drug like Vatalanib reaches and interacts with its intended targets within a cellular environment is a critical step in drug development.[5] This guide compares common techniques for assessing target engagement, offering experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their studies.
Comparison of Target Engagement Validation Methods
The effective validation of this compound's interaction with its targets in a cellular context can be achieved through various complementary methods. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Western Blotting for Phospho-Kinase Inhibition | Measures the inhibition of receptor autophosphorylation upon ligand stimulation. | Widely accessible, relatively inexpensive, provides direct evidence of downstream signaling inhibition. | Indirect measure of binding, semi-quantitative, lower throughput. | Low to Medium |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in live cells and tissues. | Can be technically challenging, may not be suitable for all targets. | Medium |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that quantifies compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[6] | Highly quantitative, provides real-time binding kinetics and affinity data in live cells.[6] | Requires genetic modification of cells, dependent on a specific tracer molecule.[6] | High |
| Chemoproteomic Approaches (e.g., KiNativ) | Utilizes broad-spectrum kinase probes to profile inhibitor interactions across a large portion of the kinome in cell lysates.[7] | Provides a global view of on- and off-target interactions, high throughput.[7] | Typically performed on cell lysates (ex situ), potential for artifacts during lysis.[7] | High |
Performance Data of this compound and Alternatives
Vatalanib is one of several multi-targeted tyrosine kinase inhibitors that target the VEGFR pathway. The following table summarizes its in vitro potency against its primary targets and compares it with other well-known VEGFR inhibitors. This data is crucial for designing target engagement experiments and interpreting the results.
| Compound | Primary Targets | IC50 (nM) for VEGFR-2 (KDR) | IC50 (nM) for VEGFR-1 (Flt-1) | IC50 (nM) for PDGFR-β |
| This compound | VEGFRs, PDGFR-β, c-Kit, c-Fms | 37[1][8] | 77[1] | 580[1] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 80 | - | 2 |
| Sorafenib | VEGFRs, PDGFR-β, c-Kit, Raf kinases | 90[9] | - | 57[9] |
| Axitinib | VEGFRs, PDGFRβ, c-Kit | 0.2 | 0.1 | 1.6 |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 30 | 10 | 84 |
IC50 values can vary depending on the assay conditions and are provided here as a representative comparison.
Experimental Protocols
Western Blotting for Inhibition of VEGFR-2 Phosphorylation
This protocol details how to assess the ability of this compound to inhibit the VEGF-induced autophosphorylation of VEGFR-2 in a human umbilical vein endothelial cell (HUVEC) model.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant Human VEGF-A
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for using the NanoBRET™ technology to quantify the binding of this compound to VEGFR-2 in living cells.
Materials:
-
HEK293 cells
-
Expression vector for VEGFR-2-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Transfect HEK293 cells with the VEGFR-2-NanoLuc® expression vector.
-
Cell Plating: After 24 hours, seed the transfected cells into assay plates.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Measure the donor (460 nm) and acceptor (610 nm) luminescence signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Vatalanib inhibits VEGF-induced VEGFR-2 signaling.
Caption: Workflow for Western blot-based target engagement assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vatalanib - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vatalanib | Cell Signaling Technology [cellsignal.com]
- 9. altmeyers.org [altmeyers.org]
A Researcher's Guide to Vatalanib Succinate: Standardizing Experiments for Reproducible Results
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of Vatalanib Succinate, a potent VEGFR inhibitor, alongside other common alternatives. Detailed experimental protocols and standardized methodologies are presented to facilitate reproducible research in the field of angiogenesis and cancer therapeutics.
This compound is an orally active, potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), playing a crucial role in angiogenesis, the formation of new blood vessels. Its mechanism of action also extends to other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit. Understanding its comparative efficacy and employing standardized experimental procedures are critical for advancing its potential therapeutic applications.
Comparative Efficacy of this compound
To provide a clear comparison of this compound's potency against other well-known VEGFR inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) values against key tyrosine kinases. It is important to note that IC50 values can vary between different studies and experimental conditions. Therefore, direct, head-to-head comparative studies are most informative.
| Compound | VEGFR-1 (Flt-1) (nM) | VEGFR-2 (KDR/Flk-1) (nM) | VEGFR-3 (Flt-4) (nM) | PDGFR-β (nM) | c-Kit (nM) | c-Fms (nM) | Reference |
| This compound | 77 | 37 | 660 | 580 | 730 | 1400 | [1] |
| Sorafenib | - | 90 | 20 | 57 | 68 | - | [2] |
| Sunitinib | - | 80 | - | 2 | - | - | [2] |
| Pazopanib | - | - | - | - | - | - | |
| Axitinib | - | 0.2 | - | 1.6 | 1.7 | - |
Key Experimental Protocols for Standardization
Consistent and well-documented experimental protocols are the cornerstone of reproducible research. The following sections detail standardized methodologies for key in vitro and in vivo assays relevant to the study of this compound and other angiogenesis inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Objective: To quantify the IC50 value of this compound and other inhibitors against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 2 mM MnCl2, 50 µM Na3VO4)
-
Test compounds (this compound and others) dissolved in DMSO
-
96-well microtiter plates
-
Radiolabeled ATP ([γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant VEGFR-2 kinase, and the peptide substrate.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of substrate phosphorylation.
-
Radioactive method: Transfer the reaction mixture to a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Follow the manufacturer's instructions for the specific detection kit (e.g., measure luminescence for ADP-Glo™).
-
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of endothelial cells in response to growth factors and the inhibitory effect of test compounds.
Objective: To assess the anti-proliferative activity of this compound on VEGF-stimulated endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF (Vascular Endothelial Growth Factor)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with VEGF (e.g., 10 ng/mL) and incubate for 24 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 4-24 hours.
-
Remove the medium, fix, and denature the cellular DNA with the fixing/denaturing solution.
-
Add the anti-BrdU primary antibody and incubate for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of cell proliferation and determine the IC50 value.
In Vivo Angiogenesis Assay (Sponge Implant Model)
This in vivo model assesses the formation of new blood vessels in a synthetic sponge matrix implanted in an animal model.
Objective: To evaluate the anti-angiogenic effect of this compound in a living organism.
Materials:
-
Sterile synthetic sponges (e.g., polyvinyl alcohol)
-
Angiogenic stimulus (e.g., VEGF or bFGF)
-
Test compound (this compound) formulated for in vivo administration
-
Animal model (e.g., mice)
-
Surgical instruments
-
Hemoglobin quantification kit or materials for immunohistochemistry (e.g., anti-CD31 antibody)
Procedure:
-
Saturate sterile sponges with an angiogenic stimulus.
-
Surgically implant the sponges subcutaneously into the dorsal flank of the mice.
-
Administer the test compound to the animals daily (e.g., by oral gavage) for a specified period (e.g., 14 days). A control group should receive the vehicle.
-
At the end of the treatment period, euthanize the animals and excise the sponge implants.
-
Quantify angiogenesis:
-
Hemoglobin content: Homogenize the sponge and measure the hemoglobin concentration using a colorimetric assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix, section, and stain the sponge tissue with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Visualizing Molecular Pathways and Experimental Designs
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: Standardized workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for the in vivo sponge implant angiogenesis model.
By adhering to these detailed protocols and understanding the comparative context of this compound's activity, researchers can enhance the reproducibility and impact of their findings, ultimately accelerating the translation of promising anti-angiogenic therapies from the laboratory to the clinic.
References
Comparative Analysis of Vatalanib Succinate's Anti-Angiogenic Efficacy
This guide provides a comparative analysis of Vatalanib Succinate and other multi-targeted tyrosine kinase inhibitors—Sunitinib, Sorafenib, and Pazopanib—focusing on their anti-angiogenic properties. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound
Vatalanib (also known as PTK787/ZK222584) is an orally bioavailable inhibitor of all three Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3).[1][2][3] It also targets the Platelet-Derived Growth Factor (PDGF) receptor, c-Kit, and c-Fms.[2][4] By inhibiting these receptor tyrosine kinases, Vatalanib blocks the signaling pathways essential for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][5] This guide cross-validates its effects against other well-established anti-angiogenic agents.
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for Vatalanib and its alternatives is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. The following table summarizes their inhibitory activity (IC50) against key targets. Lower values indicate greater potency.
| Target Kinase | Vatalanib (PTK787) | Sunitinib | Sorafenib | Pazopanib |
| VEGFR-1 (Flt-1) | 77 nM[6] | 9 nM (Ki)[7] | 13 nM[8] | 10 nM[9] |
| VEGFR-2 (KDR) | 37 nM[6][10] | 9 nM (Ki)[7] | 4.2-90 nM[8] | 30 nM[9] |
| VEGFR-3 (Flt-4) | 660 nM[6] | 9 nM (Ki)[7] | 20 nM[8] | 47 nM[9] |
| PDGFR-β | 580 nM[6] | 8 nM (Ki)[7] | 57 nM[8] | 84 nM[9] |
| c-Kit | 730 nM[6] | ~8.6 nM[7][11] | 7-68 nM[8] | 74 nM[9] |
| B-Raf | Not specified | Not specified | 22 nM[8] | Not specified |
| Raf-1 | Not specified | Not specified | 2.5 nM[8] | Not specified |
In Vitro and In Vivo Anti-Angiogenic Effects
The functional consequences of kinase inhibition are assessed through various in vitro and in vivo experiments. The table below compares the performance of Vatalanib and its alternatives in key anti-angiogenic assays.
| Experimental Model | Vatalanib (PTK787) | Sunitinib | Sorafenib | Pazopanib |
| HUVEC Proliferation | Inhibits VEGF-induced proliferation with an IC50 of 7.1 nM.[10] | Induces G2/M growth arrest at 10 µM in GL15 cells.[12] | Inhibits proliferation of anaplastic thyroid carcinoma (ATC) cell lines.[13] | Shows dose-dependent decrease in viability in renal cell carcinoma (RCC) cells.[14] |
| Endothelial Cell Migration | Dose-dependently suppresses VEGF-induced migration.[10] | Decreased invasion of GL15 cells by 49% at 10 µM.[12] | Not specified | Inhibits murine endothelial cell migration in vitro.[15] |
| In Vivo Angiogenesis | Dose-dependent inhibition (25-100 mg/kg) of VEGF and PDGF-induced angiogenesis in mice.[6][10] | 74% reduction in tumor microvessel density (MVD) at 80 mg/kg in mice.[12][16] | 67-84% decrease in tumor MVD at 40-80 mg/kg in mice.[17] | Significant inhibition of vascularization at 100 mg/kg in mice.[9] |
| Tumor Growth Inhibition | Inhibits growth of several human carcinomas in nude mice (25-100 mg/kg).[10] | Improved median survival by 36% in mice with intracerebral GBM at 80 mg/kg.[12][16] | Reduced growth of orthotopic ATC xenografts in nude mice.[13] | Shows anti-angiogenic activity in mice with HT29 colon carcinoma xenografts.[9] |
Signaling Pathway Inhibition
Vatalanib and its counterparts primarily target the VEGF and PDGF signaling pathways, which are crucial for angiogenesis. Ligands like VEGF-A bind to their receptors (e.g., VEGFR-2) on endothelial cells, triggering receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately leading to cell proliferation, migration, survival, and vessel permeability. The diagram below illustrates this pathway and the points of inhibition by these drugs.
References
- 1. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vatalanib - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altmeyers.org [altmeyers.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Vatalanib Succinate vs. Bevacizumab: A Comparative Analysis of Two Anti-Angiogenic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Vatalanib Succinate and Bevacizumab, two prominent anti-angiogenic agents used in oncology research and treatment. By examining their distinct mechanisms of action, preclinical and clinical data, and the experimental methodologies used to evaluate their efficacy, this document aims to offer a comprehensive resource for the scientific community.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Both this compound and Bevacizumab target this pathway, but through fundamentally different molecular interactions. Vatalanib is a small molecule tyrosine kinase inhibitor that acts intracellularly to block the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF). In contrast, Bevacizumab is a humanized monoclonal antibody that functions extracellularly by directly binding to and neutralizing the VEGF-A ligand.[1][2] This comparison will delve into the specifics of their mechanisms, present available performance data, and outline the key experimental protocols for their evaluation.
Mechanism of Action
This compound: Intracellular Multi-Target Kinase Inhibition
Vatalanib is an orally bioavailable small molecule that competitively binds to the ATP-binding site of the intracellular tyrosine kinase domain of multiple receptors.[3] Its primary targets are all known VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[2][4] By inhibiting the autophosphorylation of these receptors, Vatalanib effectively blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.[5] Additionally, Vatalanib exhibits inhibitory activity against other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, contributing to its broader anti-tumor effects.[2][6]
Bevacizumab: Extracellular VEGF-A Sequestration
Bevacizumab is a recombinant humanized monoclonal antibody that specifically targets and binds to all isoforms of human VEGF-A.[1][7] By sequestering VEGF-A in the extracellular space, Bevacizumab prevents it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[8] This blockade of the initial step in the VEGF signaling pathway leads to the inhibition of angiogenesis, resulting in a reduction of microvascular growth in tumors and a decrease in the blood supply to tumor tissues.[8][9]
Preclinical and Clinical Data
The following tables summarize key preclinical and clinical findings for this compound and Bevacizumab. It is important to note that the data presented are from separate studies and not from direct head-to-head comparative trials unless otherwise specified.
Preclinical Efficacy
| Parameter | This compound | Bevacizumab |
| Target | VEGFR-1, -2, -3, PDGFR-β, c-Kit, c-Fms[2][5][6] | VEGF-A[1] |
| IC₅₀ (VEGFR-2) | 37 nM (cell-free assay)[10] | Not applicable (extracellular binding) |
| In Vitro Activity | Inhibits VEGF-induced proliferation, migration, and survival of HUVECs.[5] | Neutralizes VEGF-A, inhibiting HUVEC proliferation.[11] |
| In Vivo Models | Inhibits growth and metastasis of various human carcinoma xenografts in nude mice.[10] | Results in tumor growth inhibition of numerous human tumor cell lines in nude mice.[12] |
Clinical Efficacy (Selected Trials)
| Indication | Drug | Trial Phase | Key Findings |
| Metastatic Colorectal Cancer (mCRC) | Vatalanib + FOLFOX | III (CONFIRM-1 & 2) | No significant improvement in overall survival; significant increase in progression-free survival in CONFIRM-2.[4] |
| Metastatic Colorectal Cancer (mCRC) | Bevacizumab + Chemotherapy | III | Improved overall and progression-free survival compared to chemotherapy alone.[13] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Vatalanib | Not extensively studied as a primary endpoint | - |
| Advanced Non-Squamous NSCLC | Bevacizumab + Paclitaxel/Carboplatin | III (E4599) | Superior overall survival and progression-free survival compared to chemotherapy alone.[14] |
| Recurrent Glioblastoma | Vatalanib | I/II | 2/47 patients achieved a partial response, and 31/47 had stable disease.[15] |
| Newly Diagnosed Glioblastoma | Bevacizumab + Chemoradiotherapy | III | Longer progression-free survival but no improvement in overall survival. |
| Advanced Pancreatic Cancer (2nd line) | Vatalanib | II | 6-month survival rate of 29%; median progression-free survival of 2 months.[16] |
Safety and Tolerability (Common Adverse Events)
| Adverse Event | This compound | Bevacizumab |
| Hypertension | Common[4][16] | Common[1][13] |
| Gastrointestinal | Diarrhea, nausea, vomiting[4] | GI perforation, bleeding[1] |
| Fatigue | Common[4][16] | Common |
| Dizziness | Common[4] | - |
| Proteinuria | Can be dose-limiting[17] | Common[13] |
| Wound Healing | - | Complications[13] |
| Thromboembolic Events | - | Arterial and venous thromboembolic events[13] |
Note: A Phase I trial combining Vatalanib and Bevacizumab reported enhanced toxicities, primarily proteinuria and hypertension, suggesting additive adverse effects.[17]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are outlines of common experimental protocols used to assess the activity of Vatalanib and Bevacizumab.
In Vitro Kinase Inhibition Assay (for Vatalanib)
This assay determines the ability of Vatalanib to inhibit the enzymatic activity of VEGFR tyrosine kinases.
-
Objective: To quantify the IC₅₀ of Vatalanib for specific receptor tyrosine kinases.
-
Methodology:
-
Recombinant GST-fused kinase domains (e.g., VEGFR-2) are expressed and purified.
-
The kinase reaction is performed in 96-well plates.
-
The reaction mixture includes the purified kinase, a substrate (e.g., poly-(Glu:Tyr 4:1) peptide), γ-[³³P]ATP as a phosphate donor, and varying concentrations of Vatalanib or a vehicle control (DMSO).
-
The mixture is incubated to allow for the kinase reaction.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Unincorporated [³³P]ATP is washed away.
-
The radioactivity on the filter, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of inhibition at each Vatalanib concentration is calculated relative to the control, and the IC₅₀ value is determined by linear regression analysis.[2]
-
VEGF-A Binding Assay (for Bevacizumab)
This assay measures the ability of Bevacizumab to bind to its target, VEGF-A.
-
Objective: To determine the binding affinity (KD) of Bevacizumab to human VEGF-A.
-
Methodology (Surface Plasmon Resonance - SPR):
-
Recombinant human VEGF-A is immobilized on a sensor chip.
-
Different concentrations of Bevacizumab are flowed over the chip surface as the analyte.
-
The binding and dissociation of Bevacizumab to the immobilized VEGF-A are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Alternatively, the assay can be performed by immobilizing Bevacizumab and using VEGF-A as the analyte.
-
Endothelial Cell Proliferation Assay
This cell-based assay assesses the functional consequence of VEGF pathway inhibition on endothelial cell growth.
-
Objective: To determine the effect of Vatalanib or Bevacizumab on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize them in a quiescent state.
-
The medium is replaced with a basal medium containing a constant concentration of VEGF-A to stimulate proliferation.
-
Varying concentrations of Vatalanib or Bevacizumab are added to the wells. For Bevacizumab, it is often pre-incubated with VEGF-A before being added to the cells.
-
Control wells include cells with no growth factor, cells with VEGF-A only, and cells with the drug vehicle.
-
After a defined incubation period (e.g., 24-72 hours), cell proliferation is quantified using methods such as:
-
BrdU incorporation: Measuring the incorporation of bromodeoxyuridine into newly synthesized DNA.[2]
-
MTS/MTT assay: Measuring the metabolic activity of the cells, which correlates with cell number.
-
-
The inhibitory effect of the drug is calculated relative to the VEGF-A stimulated control.
-
Tumor Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Objective: To assess the ability of Vatalanib or Bevacizumab to inhibit tumor growth in an animal model.
-
Methodology:
-
Human tumor cells (e.g., colon, lung, or renal carcinoma cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the drug (e.g., Vatalanib administered orally, Bevacizumab administered intraperitoneally or intravenously) according to a specific dosing schedule.
-
The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
-
Conclusion
This compound and Bevacizumab represent two distinct and effective strategies for targeting tumor angiogenesis through the inhibition of the VEGF signaling pathway. Vatalanib acts as a multi-targeted tyrosine kinase inhibitor, blocking signaling from within the cell, while Bevacizumab is a monoclonal antibody that neutralizes the VEGF-A ligand externally. The choice between these agents in a research or clinical context depends on various factors, including the specific tumor type, the desired breadth of target inhibition, the route of administration, and the anticipated safety profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of these and other anti-angiogenic therapies.
References
- 1. Measurement of Serum VEGF [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. novamedline.com [novamedline.com]
- 4. Frontiers | Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma [frontiersin.org]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. A pharmacokinetic binding model for bevacizumab and VEGF165 in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. 4.7. HUVEC Proliferation and Angiogenic Inhibition Assay [bio-protocol.org]
- 10. Quantification of VEGF levels [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Optimizing Measurement of Vascular Endothelial Growth Factor in Small Blood Samples of Premature Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
A Comparative Analysis of Vatalanib Succinate and Next-Generation VEGFR Inhibitors in Oncology Research
This guide provides a comprehensive comparison of Vatalanib Succinate, an early-generation Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, against a panel of next-generation inhibitors including Lenvatinib, Cabozantinib, Regorafenib, and Axitinib. The focus is on providing researchers, scientists, and drug development professionals with a comparative overview of their efficacy, safety, and underlying mechanisms, supported by experimental data and detailed methodologies.
Introduction to VEGFR Inhibition
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth, invasion, and metastasis. VEGFRs, a family of receptor tyrosine kinases, are key components of this pathway. Inhibition of VEGFRs has therefore become a cornerstone of anti-angiogenic therapy in oncology.
This compound was one of the pioneering oral VEGFR tyrosine kinase inhibitors (TKIs). While it showed initial promise, the field has evolved with the development of next-generation inhibitors that offer improved potency, selectivity, and, in some cases, a broader spectrum of kinase inhibition. This guide aims to provide an objective comparison to aid in the selection and development of anti-angiogenic therapies.
Comparative Efficacy in Advanced Renal Cell Carcinoma
To provide a relevant, albeit indirect, comparison, this guide focuses on the efficacy of these inhibitors in the context of advanced Renal Cell Carcinoma (RCC), a tumor type highly dependent on angiogenesis. It is important to note that direct head-to-head clinical trials between Vatalanib and all next-generation inhibitors are not available. The following data is collated from various clinical trials.
| Inhibitor | Trial (Setting) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| This compound | Phase II (Pancreatic Cancer) | 2.0 months | 3.1% | 29% (6-month survival rate) |
| Lenvatinib (+ Pembrolizumab) | CLEAR (Phase III, 1st Line RCC) | 23.9 months[1] | 71.3%[1] | Not Reached[1] |
| Cabozantinib | METEOR (Phase III, 2nd Line RCC) | 7.4 months[2][3] | 17%[3] | 21.4 months[4] |
| Regorafenib | Phase II (1st Line RCC) | 7.1 months (duration of treatment)[5] | 39.6%[5] | Not Reported |
| Axitinib | AXIS (Phase III, 2nd Line RCC) | 6.7 months[6] | 19%[7] | 20.1 months[7] |
Note: Data for Vatalanib in RCC is limited; the presented data is from a study in advanced pancreatic cancer to provide a general idea of its efficacy.[8] The data for next-generation inhibitors are from large phase III trials in RCC, often compared against older standards of care like sunitinib or everolimus.
Comparative Safety Profiles
The safety and tolerability of VEGFR inhibitors are critical considerations in their clinical application. The following table summarizes the most common grade 3/4 adverse events observed in clinical trials.
| Adverse Event | This compound | Lenvatinib | Cabozantinib | Regorafenib | Axitinib |
| Hypertension | 20%[8] | 42% | 15%[9] | 6%[5] | 17%[7] |
| Diarrhea | Not Reported | 20% | 13%[9] | 10%[5] | 11%[7] |
| Fatigue | 17%[8] | 18% | 11%[9] | 8%[5] | 10%[7] |
| Hand-Foot Syndrome | Not Reported | 9% | Not Reported | 33%[5] | Not Reported |
| Nausea | Not Reported | 6% | Not Reported | Not Reported | Not Reported |
| Decreased Appetite | Not Reported | 10% | Not Reported | Not Reported | Not Reported |
Note: The incidence of adverse events can vary depending on the patient population, dosage, and trial design.
Mechanism of Action: The VEGFR Signaling Pathway
VEGFR inhibitors act by blocking the intracellular tyrosine kinase domain of the VEGFRs, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the performance of VEGFR inhibitors.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific VEGFR kinase.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR kinase, biotinylated peptide substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the VEGFR kinase, kinase buffer, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP and the biotinylated peptide substrate. c. Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
- 1. ascopubs.org [ascopubs.org]
- 2. emjreviews.com [emjreviews.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Regorafenib for patients with previously untreated metastatic or unresectable renal-cell carcinoma: a single-group phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
Safety Operating Guide
Personal protective equipment for handling Vatalanib Succinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vatalanib Succinate. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a potent, orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors and other tyrosine kinases, utilized in angiogenesis research.[1][2] Due to its physiologically active nature, it must be handled with the care required for hazardous materials.[3]
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling to avoid exposure.[3][4]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or damage. | [3][4] |
| Respiratory Tract Irritation | H335 | May cause respiratory irritation. | [4] |
| Carcinogenicity (Suspected) | H351 | Suspected of causing cancer. | [3] |
| Reproductive Toxicity (Suspected) | H361 | Suspected of damaging fertility or the unborn child. | [3] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs (Gastro-intestinal system) through prolonged or repeated exposure. | [3] |
| Aquatic Hazard | H401 / H410 | Toxic to aquatic life, with long-lasting effects. | [3] |
Occupational Exposure Limits (OELs): Currently, there are no established occupational exposure limit values for this compound.[4][5] Therefore, exposure should be minimized through the consistent use of engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or mucous membranes.[6][7] The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Eye and Face | Safety Goggles & Face Shield | Wear safety goggles with side-shields that are ANSI-approved or meet EN 166 standards.[4][5] A face shield should be worn over goggles when there is a risk of splashes or spatters.[6] |
| Hands | Chemical-Resistant Gloves | Use impermeable, chemical-resistant protective gloves.[4][8] For hazardous drugs, gloves tested to ASTM D6978 (chemotherapy gloves) are recommended.[7] Always inspect gloves before use and practice proper glove removal techniques to avoid skin contact.[5] |
| Body | Impervious Gown or Lab Coat | Wear an impervious, long-sleeved gown that closes in the back with knit or elastic cuffs.[4][7] A standard lab coat may be sufficient for low-intensity work, but an impervious gown is necessary for handling larger quantities or during procedures with a high risk of splashes. |
| Respiratory | NIOSH-Approved Respirator | Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[3][4] If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-certified N95 or higher respirator is required.[9] Avoid breathing any dust, fumes, or vapors.[4] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound, from preparation to disposal.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Safety Stations: Ensure an accessible safety shower and eyewash station are nearby before beginning work.[4]
-
Pre-Use Inspection: Gather and inspect all required PPE for integrity. Do not use damaged gloves, gowns, or eyewear.
2. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order before entering the handling area.
-
Avoid Contamination: Do not eat, drink, or smoke in the area where this compound is handled or stored.[3]
-
Minimize Dust: Handle the compound carefully to avoid the formation of dust and aerosols.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]
3. Storage:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[3][4]
-
Security: Store the compound in a locked-up area, accessible only to authorized personnel.[3][4]
Disposal Plan
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, must be collected in a designated, sealed hazardous waste container.
-
Environmental Protection: Do not allow the product to enter drains or the environment.[3][5]
-
Final Disposal: Dispose of the compound and its container through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 7. publications.ashp.org [publications.ashp.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Personal Protective Equipment and Biocontainment for Lassa Fever | NETEC [netec.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
